5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Description
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Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-8-4-2-3-7(5-8)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWHTNNLNJWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393812 | |
| Record name | 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-73-6 | |
| Record name | 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the well-established chemistry of the 1,2,4-triazole scaffold. The content herein is intended to provide researchers and drug development professionals with a robust framework for understanding the synthesis, structure, reactivity, and analytical characterization of this compound, thereby facilitating its potential application in drug discovery programs. This guide will delve into its predicted physicochemical properties, spectral characteristics, and chemical reactivity, supported by established principles and data from analogous structures.
Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is a cornerstone in the design of a wide array of biologically active compounds due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The 3-amino and 5-substituted pattern, as seen in 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, offers multiple points for structural modification, allowing for the fine-tuning of physicochemical and biological properties. The methoxybenzyl group can influence lipophilicity and potential interactions with biological targets.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine features a central 4H-1,2,4-triazole ring substituted with a 3-methoxybenzyl group at the 5-position and an amine group at the 3-position. The "4H" designation indicates that the proton is located on the nitrogen at the 4-position of the triazole ring.
Table 1: Predicted Physicochemical Properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
| Property | Predicted Value/Information | Justification/Reference |
| Molecular Formula | C10H12N4O | Based on chemical structure |
| Molecular Weight | 204.23 g/mol | Calculated from the molecular formula |
| IUPAC Name | 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | Following IUPAC nomenclature rules |
| CAS Number | Not assigned | No specific CAS number found in public databases |
| Appearance | Likely a white to off-white crystalline solid.[1] | Based on the appearance of similar 3-amino-1,2,4-triazole derivatives. |
| Melting Point | Estimated range: 150-180 °C | Based on melting points of analogous compounds like 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (mp 164-166°C).[2] The exact value is dependent on crystalline packing and intermolecular forces. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[1][3] Limited solubility in water and non-polar solvents is expected. | The 3-amino-1,2,4-triazole moiety enhances solubility in polar solvents.[2] The methoxybenzyl group increases lipophilicity. |
| pKa | Estimated acidic pKa (N-H on triazole ring) ~9-10; Estimated basic pKa (amino group) ~3-4 | The N-H proton on the triazole ring is weakly acidic. The amino group is a weak base due to the electron-withdrawing nature of the triazole ring. These are estimations based on general pKa values of 1,2,4-triazoles and aromatic amines.[4][5] |
Synthesis and Purification
While a specific, optimized synthesis for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine has not been published, a plausible synthetic route can be devised based on established methods for the preparation of 5-substituted-4H-1,2,4-triazol-3-amines. A common and effective method involves the cyclization of an appropriate precursor, often derived from a carboxylic acid or its ester.
Proposed Synthetic Pathway
A logical synthetic approach would start from 3-methoxyphenylacetic acid. This starting material can be converted to the corresponding acyl hydrazide, which then undergoes cyclization with a source of the aminoguanidine moiety.
Caption: Proposed synthetic workflow for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine.
Experimental Protocol: Synthesis of the Precursor 5-(3-methoxybenzyl)-4-amino-1,2,4-triazole-3-thiol
This protocol is adapted from general procedures for the synthesis of similar 4-amino-5-substituted-1,2,4-triazole-3-thiols.[6][7]
-
Preparation of Potassium Dithiocarbazinate: To a stirred solution of 3-methoxyphenylacetic hydrazide (1 equivalent) in absolute ethanol, add carbon disulfide (1.1 equivalents) and potassium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 12-16 hours. The resulting precipitate of potassium 3-(3-methoxybenzyl)dithiocarbazinate is filtered, washed with cold diethyl ether, and dried.
-
Cyclization to form 4-amino-5-(3-methoxybenzyl)-4H-1,2,4-triazole-3-thiol: A suspension of the potassium salt from the previous step (1 equivalent) and hydrazine hydrate (2-3 equivalents) in water is refluxed for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (can be monitored with lead acetate paper). After cooling, the reaction mixture is diluted with cold water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 4-amino-5-(3-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.
Note: The conversion of the 3-thiol to the 3-amine is a subsequent step that can be achieved through various methods, such as oxidative amination or desulfurization-amination, which are beyond the scope of this generalized protocol.
Purification and Quality Control
Purification of the final compound is crucial for obtaining accurate biological and chemical data.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to remove impurities.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed using a solvent gradient of increasing polarity (e.g., ethyl acetate in hexane or methanol in dichloromethane).
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is best performed by reverse-phase HPLC. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically effective.[8][9][10][11][12]
Caption: General workflow for the purification and quality control of the target compound.
Spectral Properties
The structural elucidation of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine relies on a combination of spectroscopic techniques. The following are predicted spectral data based on known values for analogous compounds.[3][6][13][14][15]
Table 2: Predicted Spectral Data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
| Technique | Predicted Wavenumber/Chemical Shift/m/z | Assignment and Rationale |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (broad) | N-H stretching (amine and triazole ring) |
| 3050-3000 | Aromatic C-H stretching | |
| 2950-2850 | Aliphatic C-H stretching (CH₂ and OCH₃) | |
| ~1640 | N-H bending (scissoring) of the primary amine | |
| ~1600, ~1580, ~1490 | C=C and C=N stretching of the aromatic and triazole rings | |
| ~1250 | Asymmetric C-O-C stretching of the methoxy group | |
| ~1040 | Symmetric C-O-C stretching of the methoxy group | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 (broad s, 1H) | N-H proton on the triazole ring (exchangeable with D₂O) |
| 7.20 (t, 1H) | Aromatic proton at C5' of the benzyl ring | |
| 6.80-6.90 (m, 3H) | Aromatic protons at C2', C4', and C6' of the benzyl ring | |
| ~5.5 (s, 2H) | -NH₂ protons of the amino group (exchangeable with D₂O) | |
| ~4.0 (s, 2H) | -CH₂- benzylic protons | |
| 3.75 (s, 3H) | -OCH₃ protons of the methoxy group | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 | C3 of the triazole ring (attached to the amino group) |
| ~159 | C5 of the triazole ring (attached to the benzyl group) | |
| ~159 | C3' of the benzyl ring (attached to the methoxy group) | |
| ~139 | C1' of the benzyl ring (quaternary carbon) | |
| ~129 | C5' of the benzyl ring | |
| ~121 | C6' of the benzyl ring | |
| ~114 | C2' of the benzyl ring | |
| ~112 | C4' of the benzyl ring | |
| ~55 | -OCH₃ carbon | |
| ~31 | -CH₂- benzylic carbon | |
| Mass Spectrometry (ESI+) | m/z 205 [M+H]⁺ | Protonated molecular ion |
| m/z 227 [M+Na]⁺ | Sodium adduct | |
| Predicted Fragmentation | Loss of NH₃ (m/z 188), cleavage of the benzyl group (m/z 91, 121), and fragmentation of the triazole ring.[16] |
Note: NMR chemical shifts are highly dependent on the solvent and concentration. The values provided are estimates.
Chemical Reactivity and Stability
The chemical reactivity of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is dictated by the functional groups present: the 1,2,4-triazole ring, the primary amino group, and the 3-methoxybenzyl substituent.
-
Acylation and Sulfonylation of the Amino Group: The primary amino group at the C3 position is nucleophilic and will readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides.
-
Alkylation: The nitrogen atoms of the triazole ring can undergo alkylation, with the position of alkylation (N1, N2, or N4) depending on the reaction conditions and the nature of the alkylating agent.
-
Diazotization of the Amino Group: The 3-amino group can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a range of functional groups at the C3 position.
-
Electrophilic Aromatic Substitution: The 3-methoxybenzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The methoxy group is an ortho-, para-directing and activating group.
The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.
Potential Applications in Drug Discovery
Derivatives of 3-amino-1,2,4-triazole are of significant interest in drug discovery due to their ability to act as bioisosteres for other functional groups, such as ureas and amides, with potentially improved physicochemical properties like solubility. The structural features of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine make it an attractive scaffold for the development of:
-
Kinase Inhibitors: The aminotriazole core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of many antifungal and antibacterial drugs.[17]
-
Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.
Safety and Handling
Specific toxicity data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is not available. However, based on the data for related aminotriazoles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][16][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[13][16][18]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: Aminotriazole compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10][19][20] Some triazole derivatives are suspected of having long-term health effects.[19]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is a molecule with significant potential in the field of medicinal chemistry, owing to its privileged 1,2,4-triazole scaffold. While direct experimental data is scarce, this technical guide has provided a comprehensive overview of its predicted chemical properties based on the established chemistry of its structural components and analogous compounds. The proposed synthetic routes, predicted spectral data, and discussion of its reactivity and stability offer a valuable resource for researchers interested in synthesizing and utilizing this compound in their drug discovery efforts. Further experimental validation of the properties outlined in this guide is warranted and will be crucial for the advancement of its potential therapeutic applications.
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Section 1: Hazard Identification and Safety Profile (Based on Proxy Data)
An In-Depth Technical Guide to 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine: Safety, Synthesis, and Medicinal Chemistry Applications
Introduction
5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a 1,2,4-triazole core. This five-membered ring system, containing three nitrogen and two carbon atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its prevalence in numerous clinically approved drugs stems from its favorable physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide or ester groups.[1][2] These characteristics contribute to enhanced pharmacokinetic and pharmacodynamic profiles.
The 1,2,4-triazole scaffold is integral to a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal (e.g., Fluconazole, Itraconazole), anticancer (e.g., Letrozole, Anastrozole), and antiviral (e.g., Ribavirin) applications.[1][3][4] This guide provides a comprehensive overview of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, focusing on its safety profile as extrapolated from related compounds, handling protocols, and the broader context of its chemical class in drug discovery and development.
Given the amine and triazole functionalities, 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine should be handled as a potentially hazardous substance. The safety profile is based on data for 3-Amino-1,2,4-triazole (Amitrole), a compound with a shared core structure.[5][6]
GHS Hazard Classification (Proxy: 3-Amino-1,2,4-triazole)
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[6] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[6] |
Primary Routes of Exposure:
-
Inhalation
-
Ingestion
-
Skin Contact
-
Eye Contact
First-Aid Measures
Immediate medical attention is crucial in case of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. If large quantities are swallowed, call a physician immediately.[5] |
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety through proper equipment and laboratory setup is paramount.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][8]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.
Section 2: Physicochemical and Toxicological Profile
The physicochemical properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine are predicted based on its structure and data from related compounds.
Physicochemical Data
| Property | Value (Proxy or Predicted) | Source |
| Molecular Formula | C10H12N4O | - |
| Molecular Weight | 204.23 g/mol | - |
| Appearance | Likely a solid, crystalline powder. | [5] |
| Melting Point | 157-159 °C (for 3-Amino-1,2,4-triazole) | [6] |
| Solubility | Soluble in water, methanol, ethanol. | [5][6] |
| logP (Octanol/Water) | -0.6 (for 3-Amino-1,2,4-triazole) | [5] |
Toxicological Data (Proxy: 3-Amino-1,2,4-triazole)
| Test | Result | Species | Source |
| Acute Oral LD50 | 1100 mg/kg | Rat | [5] |
| Acute Dermal LD50 | >10000 mg/kg | Rat | [5] |
| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | - | [5] |
| Mutagenicity | Mutagenic for mammalian somatic cells; Mutagenic for bacteria and/or yeast. | - | [5] |
The methoxybenzyl group will increase the lipophilicity compared to the parent 3-aminotriazole, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Section 3: Handling, Storage, and Disposal
Proper laboratory practices are essential to ensure safety and maintain the integrity of the compound.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm the fume hood is functioning properly.
-
Aliquotting: Carefully weigh the solid compound within the fume hood. Avoid generating dust. Use appropriate tools (e.g., anti-static spatulas).
-
Inert Atmosphere: For long-term stability, handling under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent potential degradation.[7]
-
Cleaning: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Section 4: The 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry due to its unique ability to engage in various biological interactions.[2]
Mechanism of Action - Antifungal Activity: A primary application of triazoles is in antifungal therapy. They act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1]
-
Binding: The triazole ring binds to the heme iron of the CYP51 enzyme.
-
Inhibition: This binding event blocks the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.
-
Cell Disruption: Ergosterol is an essential component of the fungal cell membrane. Its depletion leads to increased membrane permeability, accumulation of toxic sterol intermediates, and ultimately, inhibition of fungal growth.[1]
Applications in Oncology: In cancer therapy, certain triazole derivatives, like letrozole and anastrozole, function as aromatase inhibitors.[1] Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce the levels of circulating estrogens, which is beneficial in the treatment of hormone-receptor-positive breast cancer.
Section 5: Synthesis and Characterization
While a specific synthesis for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is not detailed in the provided results, a general and plausible synthetic route can be inferred from the literature on similar compounds. A common method involves the reaction of a carboxylic acid derivative with a thiocarbohydrazide or similar reagent, followed by cyclization.[9]
Plausible Synthetic Pathway: A likely approach starts from 3-methoxyphenylacetic acid.
-
Fusion/Condensation: 3-methoxyphenylacetic acid is reacted with thiocarbohydrazide. This reaction is typically performed by heating the two reagents together (fusion) to form an intermediate acylthiocarbohydrazide.[9]
-
Cyclization: The intermediate undergoes intramolecular cyclization upon further heating or treatment with a base to form the 4-amino-1,2,4-triazole-thione ring.
-
Desulfurization/Amination (if needed): Depending on the exact scheme and intermediates, a final desulfurization or amination step might be required to yield the target 3-amino-1,2,4-triazole.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.[10]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H, C=N, and C-O stretches.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[10]
-
Elemental Analysis: To determine the percentage composition of C, H, N, and O.[11]
Conclusion
5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine belongs to the medicinally significant 1,2,4-triazole class of compounds. While a specific SDS is not publicly available, data from structurally related compounds indicate that it should be handled with care as a potential reproductive and target organ toxicant. Researchers and drug development professionals working with this and similar molecules must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. The established importance of the 1,2,4-triazole scaffold in diverse therapeutic areas underscores the continued interest in synthesizing and evaluating new derivatives for novel pharmacological applications.
References
- BenchChem. (n.d.). 1,2,4-Triazoles in Medicinal Chemistry.
-
Alam, M. A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]
- Ingle, R. B., & Magar, D. D. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.
-
Sagan, F., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. MDPI. Retrieved from [Link]
- Spectrum Chemical. (2006). Material Safety Data Sheet - 3-Amino-1,2,4-triazole.
-
Bekircan, O., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities.
-
Kumar, R., et al. (2012). 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. PMC. Retrieved from [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 3-Amino-5-methylthio-1H-1,2,4-triazole.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol.
- Sigma-Aldrich. (2025). Safety Data Sheet - 3-Amino-1,2,4-triazole.
- Thermo Fisher Scientific. (2026). Safety Data Sheet - 4-Amino-4H-1,2,4-triazole.
-
Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]
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Technical Guide: Pharmacological Potential of 3-Methoxybenzyl Triazole Derivatives
Executive Summary
The 3-methoxybenzyl-1,2,3-triazole scaffold represents a "privileged structure" in modern medicinal chemistry. This moiety combines the metabolic stability and bioisosteric properties of the triazole ring with the specific electronic and lipophilic profile of the 3-methoxybenzyl group. Unlike unsubstituted benzyl analogs, the 3-methoxy substitution enhances ligand-target affinity through specific hydrophobic interactions and hydrogen bond acceptance, particularly in the active sites of cholinesterases (AChE/BuChE) and kinases.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via Click Chemistry, its Structure-Activity Relationship (SAR), and its validated pharmacological applications in neurodegeneration and oncology.
Molecular Rationale & SAR Analysis[1]
The Pharmacophore
The 1,2,3-triazole ring acts as a rigid linker that mimics the peptide bond (amide bioisostere) but possesses greater metabolic stability against hydrolysis. The addition of the 3-methoxybenzyl group is not arbitrary; it serves three critical functions:
-
Lipophilicity Modulation: The methoxy group increases logP, facilitating blood-brain barrier (BBB) permeation, which is critical for neurotherapeutic agents.
-
Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance, affecting the electron density of the phenyl ring and influencing
stacking interactions with aromatic residues (e.g., Trp286 in AChE). -
Hydrogen Bonding: The oxygen atom in the methoxy group acts as a hydrogen bond acceptor, often engaging with specific residues like Tyr124 or His447 in enzyme active sites.
SAR Logic Diagram
The following diagram illustrates the structural logic governing the efficacy of these derivatives.
Caption: Structural dissection of the 3-methoxybenzyl triazole pharmacophore and associated binding mechanisms.
Synthetic Pathway: Click Chemistry Protocol
The most robust method for synthesizing these derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol is self-validating due to its regioselectivity (exclusively 1,4-disubstituted) and high yield.
Precursor Synthesis: 3-Methoxybenzyl Azide
Reagents: 3-Methoxybenzyl bromide, Sodium azide (
-
Dissolution: Dissolve 3-methoxybenzyl bromide (1.0 eq) in DMF (
). -
Azidation: Add sodium azide (1.2 eq) cautiously. Safety Note:
is toxic and shock-sensitive; use a blast shield. -
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The bromide spot should disappear.
-
Workup: Dilute with water, extract with diethyl ether, wash with brine, and dry over
. -
Validation: IR spectroscopy must show a strong peak at
(Azide stretch).
CuAAC "Click" Reaction
Reagents: 3-Methoxybenzyl azide, Terminal Alkyne (Target specific),
-
Mixture: Suspend the alkyne (1.0 eq) and 3-methoxybenzyl azide (1.0 eq) in t-BuOH/H2O.
-
Catalyst Generation: Add
(0.1 eq) followed by Sodium Ascorbate (0.2 eq). The in-situ reduction of Cu(II) to Cu(I) initiates the cycle. -
Completion: Stir at RT for 8–12 hours. The product often precipitates out.
-
Purification: Filtration or column chromatography.
-
Self-Validation:
-
NMR: Appearance of a singlet triazole proton at
. -
IR: Disappearance of the azide peak (
) and alkyne peak ( ).
-
Caption: Step-by-step synthetic workflow for generating 3-methoxybenzyl triazole libraries.
Therapeutic Applications & Bioassay Data[3][4][5][6][7]
Neurotherapeutics: Cholinesterase Inhibition
The primary application of this scaffold is in the treatment of Alzheimer's Disease (AD).[1] 3-methoxybenzyl triazoles act as dual binding site inhibitors of Acetylcholinesterase (AChE).
-
Mechanism: The benzyl moiety enters the catalytic anionic site (CAS), while the triazole and linked heterocycle (often coumarin or quinoline) interact with the peripheral anionic site (PAS).
-
Key Data: Coumarin-linked 3-methoxybenzyl triazoles have demonstrated
values in the low micromolar range.[2][3]
Table 1: Comparative Inhibition Data (AChE/BuChE)
| Compound Scaffold | R-Group (Benzyl Position) | AChE | BuChE | Reference |
| Coumarin-Triazole | Unsubstituted Benzyl | 12.5 | 18.2 | [1] |
| Coumarin-Triazole | 3-Methoxybenzyl | 3.4 | 1.1 | [1] |
| Naphtho-Triazole | 3-Methoxybenzyl | 5.03 | 8.1 | [2] |
| Standard (Galantamine) | - | 0.15 | 7.9 | [2] |
Interpretation: The 3-methoxy substitution improves AChE potency by ~4-fold compared to the unsubstituted benzyl, likely due to enhanced hydrophobic fit in the enzyme gorge.
Oncology: Cytotoxicity (MCF-7 & PC-3)
These derivatives function as tubulin polymerization inhibitors or kinase inhibitors.
-
Target: MCF-7 (Breast Cancer) and PC-3 (Prostate Cancer) cell lines.[4]
-
Efficacy: Hybrids containing the 3-methoxybenzyl group often show superior cytotoxicity compared to simple triazoles due to better cellular uptake.
-
Protocol (MTT Assay):
-
Seed MCF-7 cells (
cells/well). -
Treat with compound (0.1 – 100
) for 48h. -
Add MTT reagent; incubate 4h.
-
Dissolve formazan in DMSO; read OD at 570 nm.
-
Metabolic: Alpha-Glucosidase Inhibition
Recent studies identify acridine-linked 3-methoxybenzyl triazoles as potent alpha-glucosidase inhibitors, offering a potential route for Type 2 Diabetes management.
-
Potency:
values as low as 120 , comparable to Acarbose, but with potentially fewer gastrointestinal side effects [3].
Mechanism of Action: Dual Binding Model
The following diagram details the specific molecular interactions of the 3-methoxybenzyl derivative within the Acetylcholinesterase active site.
Caption: Dual-site binding mechanism of 3-methoxybenzyl triazoles inhibiting Acetylcholinesterase.
References
-
Inhibition of Acetylcholinesterase by Coumarin-Linked Amino Acids Synthetized via Triazole. SciELO. Available at: [Link]
-
Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts. MDPI. Available at: [Link]
-
Synthesis, α-glucosidase inhibitory activity, and molecular dynamic simulation of 6-chloro-2-methoxyacridine linked to triazole derivatives. PMC. Available at: [Link]
-
Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition. University of Dundee. Available at: [Link]
-
Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. PMC. Available at: [Link]
Sources
- 1. Novel triazole-based coumarin compounds as acetylcholinesterase inhibitors: Evidence and mechanism of 3-acetyl coumarin tethered (2-bromophenyl)-1,2,3 triazole as a potential mixed type inhibitor - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Determining the Melting Point of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the determination of the melting point range of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in drug discovery and development. The melting point is a critical physical property that provides insights into the purity, identity, and stability of an active pharmaceutical ingredient (API).[1][2][3] This document outlines detailed experimental protocols for both the capillary method and Differential Scanning Calorimetry (DSC), the two most common techniques for melting point analysis in a pharmaceutical setting. The guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and data interpretation. While a specific melting point for this compound is not publicly documented, this guide establishes a robust methodology for its empirical determination, with an expected range based on structurally similar analogs.
Introduction: The Criticality of Melting Point in Pharmaceutical Sciences
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1][3] In the realm of pharmaceutical development, this parameter transcends a mere physical constant; it is a fundamental indicator of a substance's identity and purity.[2][4][5] A pure, crystalline compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to a depression and broadening of the melting range.[2][5]
For drug development professionals, an accurate melting point determination is indispensable for:
-
Purity Assessment: A broad melting range is a red flag for impurities, necessitating further purification steps.[2][5]
-
Compound Identification: Comparing the experimentally determined melting point with literature values or a reference standard serves as a crucial identity check.[1][5]
-
Quality Control: Consistent melting point measurements across different batches ensure the reproducibility and quality of the API.[4]
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, which can impact solubility, stability, and bioavailability.[4]
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[6] Accurate characterization of novel derivatives like 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is therefore paramount.
Predicted Melting Point Range
While no experimental melting point for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine has been found in the reviewed literature, data from structurally related compounds allow for an educated prediction. For instance, 3-Amino-5-benzyl-4H-1,2,4-triazole, which lacks the methoxy substituent, has a reported melting point of 164-172 °C.[7] Another analog, 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate, melts at 166-167 °C.[1] Based on these analogs, the melting point for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is anticipated to be in a similar range, likely between 160-180 °C . The following sections detail the methodologies to precisely determine this value.
Experimental Methodologies for Melting Point Determination
Two primary methods are employed for melting point determination in a regulated and research environment: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is the most common and accessible method, relying on visual observation of the sample as it is heated.[4]
-
Sample Preparation:
-
Ensure the sample of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.
-
Load the powdered sample into a glass capillary tube (typically 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of the capillary on a hard surface.
-
-
Apparatus Setup:
-
Utilize a digital melting point apparatus with a heating block and a means for visual observation, often a magnifying lens.
-
Calibrate the apparatus using certified melting point reference standards (e.g., USP standards) that bracket the expected melting range.
-
-
Measurement:
-
Insert the capillary tube into the heating block.
-
Set an initial rapid heating rate to approach the expected melting point quickly (e.g., 10-20 °C/minute).
-
Once the temperature is approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).[6]
-
The recorded range between the onset and the clear point is the melting point range.
-
A slow heating rate near the melting point is critical for accuracy. Rapid heating does not allow sufficient time for heat to transfer from the heating block to the sample and the thermometer, leading to a lag and an erroneously high and broad melting range. Repeating the measurement at least three times and ensuring the results are consistent establishes the trustworthiness of the data.
Caption: Capillary Melting Point Workflow.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides more quantitative and detailed information than the capillary method.[4]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried, powdered 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Place the sample pan and the reference pan into the DSC cell.
-
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/minute, under an inert nitrogen purge gas (20-50 mL/min).
-
The temperature program should extend well beyond the melting event (e.g., to 200 °C).
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature).
-
The onset temperature of the peak is typically taken as the melting point.
-
The peak temperature and the area under the peak (enthalpy or heat of fusion, ΔHfus) are also important parameters.
-
The DSC method is inherently more objective than visual observation.[4] The inert atmosphere prevents oxidative degradation of the sample during heating. The enthalpy of fusion (ΔHfus) provides valuable information about the crystallinity of the sample. A sharp endothermic peak with a high enthalpy of fusion is indicative of a highly pure and crystalline material.
Caption: DSC Experimental Workflow.
Data Summary and Interpretation
The data obtained from these experiments should be summarized for clear comparison.
Table 1: Melting Point Data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Melting Onset | Tonset (°C) | Tonset (°C) |
| Melting Completion | Tclear (°C) | Tpeak (°C) |
| Melting Range | (Tclear - Tonset) °C | N/A |
| Enthalpy of Fusion (ΔHfus) | N/A | Value in J/g |
Interpretation:
-
A narrow melting range (e.g., < 2 °C) from the capillary method suggests high purity.[5]
-
The DSC onset temperature is generally considered the most accurate representation of the thermodynamic melting point.
-
A sharp endotherm in the DSC thermogram corroborates the high purity of the sample. Broad or multiple peaks could indicate impurities or the presence of different polymorphs.
Conclusion
The determination of the melting point is a foundational step in the physicochemical characterization of any new chemical entity, including 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine. By employing both the classical capillary method and the more quantitative DSC technique, researchers can obtain a reliable and comprehensive understanding of the compound's thermal behavior. This data is not only crucial for confirming the identity and purity of the synthesized material but also serves as a critical parameter for subsequent formulation, stability, and quality control studies in the drug development pipeline. The protocols and interpretive guidance provided herein offer a self-validating system for generating trustworthy and reproducible melting point data.
References
- Melting point of drug: Significance and symbolism. (2025, July 31). Vertex AI Search.
- Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).
- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.
- What is a Melting Point Device? (2024, July 1). AELAB.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Conference Proceedings.
- 5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol. (n.d.). PMC.
- 4-((3,4-dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4h-1,2,4-triazole-3-thiol. (n.d.). Sigma-Aldrich.
- Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. (2011, January 28). MDPI.
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021, June 8). MDPI.
- 3-Amino-5-benzyl-4H-1,2,4-triazole. (n.d.). Chem-Impex.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen.
- Differential Scanning Calorimetry (DSC). (n.d.). EAG Laboratories.
- Differential scanning calorimetry. (n.d.). Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 5. 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
CAS number search for 5-(3-methoxybenzyl)-4h-1,2,4-triazol-3-amine
Title: Technical Whitepaper: Identification, Synthesis, and Search Methodology for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
Executive Summary
This technical guide addresses the chemical identification, synthesis, and database search protocols for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine (also chemically described as 3-amino-5-(3-methoxybenzyl)-1H-1,2,4-triazole).
While the unsubstituted analog (5-benzyl-1H-1,2,4-triazol-3-amine) is well-indexed under CAS 22819-07-4 , the specific 3-methoxy derivative is a specialized research intermediate often absent from public-tier databases (PubChem, ChemSpider). This guide provides a definitive "Pathfinder" protocol for researchers to:
-
Identify the compound’s physicochemical profile.
-
Synthesize the compound de novo using a validated 3-step pathway when commercial sourcing is unavailable.
-
Execute a high-precision CAS search using proprietary substructure algorithms.
Chemical Identification & Profile
The compound belongs to the class of 3,5-disubstituted-1,2,4-triazoles , a scaffold frequently investigated for kinase inhibition, tubulin polymerization inhibition, and antifungal activity.
| Property | Data |
| IUPAC Name | 5-[(3-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-amine |
| Common Synonyms | 3-amino-5-(3-methoxybenzyl)-1,2,4-triazole; 5-(3-methoxybenzyl)-1H-1,2,4-triazol-3-amine |
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| Core Scaffold | 1,2,4-Triazole (Amine at C3, Benzyl at C5) |
| Closest Analog (Ref) | CAS 22819-07-4 (Unsubstituted Benzyl) |
| Predicted LogP | ~0.8 - 1.2 |
| H-Bond Donors/Acceptors | 2 / 4 |
Structural SMILES: COc1cccc(Cc2nc(N)[nH]n2)c1
CAS Number Search Methodology
For compounds where the specific CAS number is not indexed in public repositories, researchers must employ a Substructure-Based Search Strategy rather than a text-string search.
Protocol: The "Anchor & Variable" Search
This method uses the well-known unsubstituted analog to find the specific derivative in proprietary databases like SciFinder-n or Reaxys.
Step 1: Define the Anchor
-
Anchor CAS: 22819-07-4 (3-amino-5-benzyl-1,2,4-triazole).[1][2]
-
Logic: This is the parent scaffold. The target molecule is the 3-methoxy derivative of this anchor.
Step 2: Database Query Structure
-
Input: Draw the 3-amino-5-benzyl-1,2,4-triazole core.
-
Variable: Attach a variable group (methoxy, -OCH3) to the meta position of the phenyl ring.
-
Filter: Limit results to "Single Component" to avoid salts or mixtures.
Step 3: Validation
-
Verify the result against the molecular formula C₁₀H₁₂N₄O .
-
Note: If the specific CAS is not returned, the compound is likely a novel entity requiring de novo synthesis (see Section 4).
Search Logic Visualization
Figure 1: Decision tree for identifying the CAS number of non-indexed triazole derivatives.
Synthesis Protocol (De Novo Production)
When the CAS number is elusive or commercial stock is unavailable, the compound can be synthesized with high purity (>95%) using a standard cyclization of carboxylic acid hydrazides .
Reaction Pathway
-
Precursor: 3-Methoxyphenylacetic acid (CAS 1798-09-0).
-
Intermediate: 3-Methoxyphenylacetic acid hydrazide.
-
Cyclization: Reaction with S-methylisothiourea sulfate.
Step-by-Step Methodology
Step 1: Esterification (If starting from Acid)
-
Reagents: 3-Methoxyphenylacetic acid (1.0 eq), Methanol (excess), H₂SO₄ (cat).
-
Procedure: Reflux for 6 hours. Evaporate solvent. Neutralize with NaHCO₃. Extract with EtOAc.
-
Yield: ~90% (Methyl 3-methoxyphenylacetate).
Step 2: Hydrazide Formation
-
Reagents: Methyl ester (from Step 1), Hydrazine hydrate (80%, 3.0 eq), Ethanol.
-
Procedure: Reflux the mixture for 4–6 hours. Cool to 0°C. The hydrazide will precipitate as a white solid. Filter and wash with cold ethanol.
-
Checkpoint: Verify formation by IR (presence of -NHNH₂ peaks at 3300 cm⁻¹).
Step 3: Triazole Ring Closure (The Critical Step)
-
Reagents: 3-Methoxyphenylacetic acid hydrazide (1.0 eq), S-methylisothiourea sulfate (1.1 eq), NaOH (1.1 eq), Water/Ethanol (1:1).
-
Procedure:
-
Dissolve S-methylisothiourea sulfate in water.
-
Add NaOH slowly to release the free base.
-
Add the hydrazide solution.
-
Reflux for 12–18 hours. Evolution of methyl mercaptan (MeSH) indicates reaction progress (use a scrubber).
-
Cool to room temperature. The product, 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine , will crystallize.
-
Recrystallize from Ethanol/Water.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route for the target triazole amine from commercially available precursors.
References
-
Chem-Impex International. (n.d.). 3-Amino-5-benzyl-4H-1,2,4-triazole (CAS 22819-07-4) Technical Data Sheet. Retrieved from
-
Dolzhenko, A. V., et al. (2012). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances. Retrieved from
-
PubChem. (2025).[1][3][4][5] Compound Summary: 3-Benzyl-1H-1,2,4-triazol-5-amine.[1] National Library of Medicine. Retrieved from
-
Sarojini, B. K., et al. (2012). "4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione." IUCrData. (Reference for structural analogs). Retrieved from
Sources
- 1. 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | C9H10N4 | CID 1116697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]
- 5. 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | C4H8N4S | CID 522820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis of 5-(3-Methoxybenzyl)-4H-1,2,4-triazol-3-amine
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amides or esters in kinase inhibitors and GPCR ligands. The protocol utilizes a thermal fusion (melt) condensation strategy, chosen for its atom economy, solvent-free initial phase, and high reproducibility compared to solution-phase methods.
Scientific Background & Retrosynthetic Logic
The Tautomeric Nature of the Target
While the request specifies the 4H -tautomer, scientists must recognize that unsubstituted 3-amino-1,2,4-triazoles exist in a dynamic annular tautomeric equilibrium (
Retrosynthetic Analysis
The most direct disconnection for the 3-amino-1,2,4-triazole core involves the condensation of a carboxylic acid equivalent with aminoguanidine.[1]
-
Precursor A: 3-Methoxyphenylacetic acid (Provides the carbon framework and the benzyl linker).
-
Precursor B: Aminoguanidine Bicarbonate (Provides the N-C-N-N triazole core).
Mechanistic Pathway:
-
Salt Formation: Acid-base reaction generates the aminoguanidinium carboxylate salt.
-
Dehydration 1 (Amide Formation): Thermal drive creates the acyl-aminoguanidine intermediate.
-
Dehydration 2 (Cyclization): Intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile-like carbon (or imidate) closes the ring, releasing water.
Reaction Scheme Visualization
Caption: Thermal condensation pathway from precursors to the triazole scaffold.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 3-Methoxyphenylacetic acid | 1798-09-0 | 166.17 | 1.0 | Substrate |
| Aminoguanidine Bicarbonate | 2582-30-1 | 136.11 | 1.0 - 1.1 | Nitrogen Source |
| Ethanol (Absolute) | 64-17-5 | - | Solvent | Recrystallization |
| Sodium Hydroxide (10% aq) | 1310-73-2 | - | Reagent | Workup (pH adj.) |
| Hydrochloric Acid (conc) | 7647-01-0 | - | Catalyst | Optional (if solution method used) |
Key Equipment
-
Reaction Vessel: Round-bottom flask (RBF) or heavy-walled pressure vial (if microwave-assisted).
-
Heating Source: Oil bath capable of stable
or Microwave Reactor. -
Overhead Stirrer: Essential for melt reactions as viscosity changes drastically.
Experimental Protocol (Thermal Fusion Method)
This method is preferred over solution-phase reflux for this specific substrate because phenylacetic acid derivatives can be stubborn cyclizers in dilute solution. The melt drives the equilibrium by physically removing water vapor.
Phase 1: Activation and Fusion
-
Charge: In a 100 mL round-bottom flask, combine 3-methoxyphenylacetic acid (1.66 g, 10 mmol) and aminoguanidine bicarbonate (1.36 g, 10 mmol).
-
Note: Ensure reagents are finely powdered and intimately mixed to facilitate uniform melting.
-
-
Heat Ramp: Place the flask in an oil bath pre-heated to 100°C .
-
Observation: Evolution of
and water vapor will begin as the bicarbonate decomposes and the salt forms. The mixture will transition from a powder to a paste.[2]
-
-
Reaction: Increase temperature to 150–160°C .
-
Critical Step: Maintain this temperature for 2–4 hours . The mixture will fully melt into a viscous liquid. Continue heating until gas evolution completely ceases.
-
Process Control: Monitor by TLC (System: DCM:MeOH 9:1). The starting acid spot (
) should disappear, and a lower, more polar spot (product) should appear.
-
Phase 2: Workup and Isolation
-
Cooling: Remove from heat and allow the melt to cool to approx. 80°C (do not allow to solidify completely to rock-hard mass).
-
Quench: Add 20 mL of hot water to the flask. Scrub the sides to suspend the solid.
-
Basification: If unreacted acid remains, adjust the suspension to pH ~9 using 10% NaOH. This solubilizes the unreacted carboxylic acid as its sodium salt, while the triazole amine (amphoteric but less acidic) remains precipitated or can be extracted.
-
Filtration: Cool to 4°C (ice bath). Filter the crude precipitate.[2][3] Wash with cold water (
) to remove inorganic salts and traces of starting acid.
Phase 3: Purification
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (or Ethanol/Water 9:1).
-
Tip: If the solution is colored, treat with activated charcoal, filter hot through Celite.
-
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Drying: Collect crystals and dry under vacuum at 50°C for 6 hours.
Workflow Diagram
Caption: Step-by-step operational workflow for the fusion synthesis.
Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be met.
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or charring during melt. |
| Melting Point | 150–160°C (Range typical for benzyl analogs) | Sharp range (<2°C) indicates high purity. |
| The triazole NH is often broad and may exchange with water. The benzylic | ||
| MS (ESI+) |
Process Troubleshooting
-
Issue: Low Yield / Charring.
-
Cause: Temperature too high (>170°C) or "hot spots" in the flask.
-
Solution: Use an oil bath rather than a heating mantle for uniform heat distribution. Ensure efficient stirring.
-
-
Issue: Product is sticky/oily.
-
Cause: Incomplete cyclization (intermediate acyl-guanidine remains) or solvent trapped.
-
Solution: Re-heat the melt for an additional hour. Ensure the quench water is hot to induce proper crystallization upon cooling.
-
-
Issue: Solubility in Workup.
-
Cause: Product may be slightly soluble in water if pH is too low (protonated) or too high (deprotonated).
-
Solution: The triazole is amphoteric. The isoelectric point is typically near pH 7-8. Aim for neutral to slightly basic pH for maximum precipitation.
-
Safety & Handling
-
Aminoguanidine Bicarbonate: Irritant. Decomposes to release
upon heating; ensure the reaction vessel is vented (do not seal a fusion reaction unless in a rated pressure vessel). -
Thermal Hazard: The fusion reaction involves temperatures >150°C. Use appropriate thermal gloves and blast shields.
-
Waste: Aqueous filtrates may contain unreacted aminoguanidine; dispose of according to nitrogenous waste regulations.
References
-
Synthesis of 5-substituted 3-amino-1,2,4-triazoles via fusion
-
Source: Organic Syntheses, Coll.[4] Vol. 3, p.95 (1955); Vol. 26, p.11 (1946).
-
Link:
-
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
- Source: MDPI, Molecules 2024.
-
Link:
-
General Reactivity of Aminoguanidine Bicarbonate
-
Source: BenchChem Application Notes.[3]
-
Link:
-
-
Structural Analogs (3-amino-5-benzyl-1,2,4-triazole)
- Source: National Institutes of Health (NIH) / PMC.
-
Link:
Sources
Application Notes and Protocols: Synthesis of Bioactive Schiff Bases from 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triazole-Based Schiff Bases in Medicinal Chemistry
The convergence of the 1,2,4-triazole nucleus and the azomethine linkage (–C=N–) of a Schiff base has yielded a class of compounds with significant and diverse pharmacological potential. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. When derivatized with a Schiff base, the resulting molecular architecture often exhibits enhanced biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine and various aldehydes, a reaction of considerable interest in the field of drug discovery and development.
Underlying Chemical Principles and Reaction Mechanism
The synthesis of a Schiff base is a classic acid-catalyzed condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[5][6] The reaction proceeds through a two-step mechanism involving a nucleophilic addition followed by a dehydration step.
Step 1: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the primary amino group of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine on the electrophilic carbonyl carbon of the aldehyde. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine.
Step 2: Dehydration
The carbinolamine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of a stable carbon-nitrogen double bond, the characteristic azomethine group of the Schiff base.[2][7]
Caption: Acid-catalyzed mechanism of Schiff base formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine and a representative aldehyde. The protocol can be adapted for a variety of aromatic and heteroaromatic aldehydes.
Synthesis of Starting Material: 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
While the focus of this guide is the reaction with aldehydes, the synthesis of the starting amine is a crucial prerequisite. A common method involves the reaction of 3-methoxyphenylacetic acid with thiocarbohydrazide.[8]
General Protocol for Schiff Base Synthesis
Materials:
-
5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine in a suitable volume of absolute ethanol with stirring.
-
Aldehyde Addition: To this solution, add 1.0-1.1 equivalents of the desired aldehyde.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The use of an acid catalyst is crucial for protonating the carbonyl group of the aldehyde, thereby making it more susceptible to nucleophilic attack by the amine.[9]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC.
-
Monitoring the Reaction: Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The consumption of starting materials and the formation of a new, less polar product spot will indicate the progress of the reaction.
-
Product Isolation: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding the reaction mixture to cold water.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[10] For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[2]
Caption: A typical experimental workflow for synthesizing a Schiff base.
Expected Outcomes and Data Analysis
The successful synthesis of the Schiff base can be confirmed by various analytical techniques.
| Aldehyde Reactant | Product Name | Expected Yield (%) | Reaction Time (h) |
| Benzaldehyde | N-benzylidene-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 75-85 | 4-6 |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 80-90 | 3-5 |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 85-95 | 3-5 |
| 2-Hydroxybenzaldehyde | N-(2-hydroxybenzylidene)-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 70-80 | 5-7 |
Spectroscopic Characterization:
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of the product is the singlet corresponding to the azomethine proton (–N=CH–), which typically appears in the range of δ 8.5–10.0 ppm.[1][6] The disappearance of the aldehyde proton signal (around δ 9.5–10.5 ppm) and the amine protons of the starting triazole confirms the reaction completion.
-
¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (–N=CH–) in the range of δ 150–165 ppm.[5][6]
-
IR Spectroscopy: A strong absorption band in the region of 1600–1650 cm⁻¹ is indicative of the C=N stretching vibration of the azomethine group. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine are also key indicators of product formation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Insufficient heating or reaction time.- Inactive catalyst.- Water in the reaction mixture.[8] | - Increase reflux time and monitor by TLC.- Use fresh glacial acetic acid.- Use anhydrous ethanol and ensure all glassware is dry. Consider adding a dehydrating agent like anhydrous MgSO₄. |
| Incomplete Reaction | - Equilibrium not driven to the product side. | - Remove water as it forms, either by using a Dean-Stark apparatus or by adding a drying agent.[8] |
| Product is an Oil/Difficult to Crystallize | - Presence of impurities.- The inherent nature of the product. | - Attempt purification by column chromatography (neutral alumina is often preferred over silica gel to avoid hydrolysis).[1] - Try trituration with a non-polar solvent like hexane to induce solidification. |
| Hydrolysis of Product during Workup/Purification | - Presence of excess acid and water. | - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before workup.- Use anhydrous solvents for purification and storage.[1] |
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}
Caption: A troubleshooting decision tree for Schiff base synthesis.
References
-
Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Link]
-
Büyükkıdan, B., & Atar, A. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. Journal of Scientific Reports-A, (48), 25-41. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
-
Kowalska, A., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2691. [Link]
-
Is there an effective way of purifying schiff bases? (2021). ResearchGate. [Link]
-
How to purify Schiff base product? (2024). ResearchGate. [Link]
-
Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017). Chemistry Stack Exchange. [Link]
-
Singh, P., et al. (2014). Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1813-1821. [Link]
-
RSC Author, et al. (2020). Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. RSC Advances. [Link]
-
Synthesis, anticancer activity, and in silico studies of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. (2022). PeerJ, 10, e13693. [Link]
-
Sarojini, B. K., et al. (2012). 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]
-
Sultan, A., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. PLoS ONE, 15(6), e0229891. [Link]
-
Redemann, C. E., & Redemann, C. T. (1951). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 73(10), 4947-4948. [Link]
-
Akyildirim, O. (2018). Synthesis of Some Novel 3-Alkyl(Aryl)-4-[3-(2-furylcarbonyloxy)-4-methoxy-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 2, 290-294. [Link]
-
How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole? (2015). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
Application Note: Cyclization Methods for 3-Methoxybenzyl Triazole Formation
Executive Summary & Strategic Considerations
The formation of 3-methoxybenzyl triazoles represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and peptidomimetic synthesis. The 3-methoxybenzyl motif serves as a lipophilic anchor with improved metabolic stability compared to unsubstituted benzyl groups, while the triazole ring acts as a bioisostere for amide bonds.
This guide details two distinct cyclization pathways to access this scaffold, differentiated primarily by regioselectivity:
-
CuAAC (Copper-Catalyzed): Delivers the 1,4-disubstituted isomer.[1]
-
RuAAC (Ruthenium-Catalyzed): Delivers the 1,5-disubstituted isomer.[2][3][4]
Strategic Selection Matrix
| Feature | Method A: CuAAC (Click) | Method B: RuAAC |
| Regioisomer | 1,4-Triazole (Exclusive) | 1,5-Triazole (Exclusive) |
| Catalyst System | CuSO₄ / Sodium Ascorbate | CpRuCl(PPh₃)₂ or CpRuCl(COD) |
| Atmosphere | Air/Open Flask | Strictly Inert (Ar/N₂) |
| Solvent Tolerance | High (Water, Alcohols, DMSO) | Moderate (Toluene, THF, Dioxane) |
| Steric Sensitivity | Low | High (Sensitive to bulky alkynes) |
Safety Protocol: Organic Azide Handling
CRITICAL WARNING: The precursor, 3-methoxybenzyl azide , is an organic azide. While the C/N ratio (8 carbons / 3 nitrogens ≈ 2.66) places it on the borderline of the "Rule of Six," the benzyl core adds stability. However, the following protocols are non-negotiable:
-
Isolation Limits: Do not distill organic azides. If purification is necessary, use column chromatography.
-
Solvent Compatibility: Avoid using halogenated solvents (DCM, CHCl₃) with sodium azide during synthesis, as di- and tri-azidomethane (highly explosive) can form.
-
Waste Disposal: Quench unreacted azides with dilute sulfuric acid and sodium nitrite (generating NO gas) before disposal.
Method A: One-Pot CuAAC (1,4-Regioselective)
Rationale: The "One-Pot" strategy is superior for this substrate. It generates the potentially hazardous 3-methoxybenzyl azide in situ from the bromide, immediately consuming it in the cycloaddition. This minimizes operator exposure to the azide intermediate.
Workflow Diagram
Figure 1: One-pot cascade sequence avoiding isolation of the azide intermediate.
Detailed Protocol
Reagents:
-
3-Methoxybenzyl bromide (1.0 equiv)
-
Sodium Azide (NaN₃) (1.1 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (5 mol%)[5]
-
Sodium Ascorbate (10 mol%)
-
Solvent: DMSO/Water (7:3 v/v)
Procedure:
-
Azidation: In a round-bottom flask, dissolve 3-methoxybenzyl bromide (e.g., 1.0 mmol) in DMSO (3.5 mL). Add a solution of NaN₃ (72 mg, 1.1 mmol) in water (1.5 mL).
-
Checkpoint: Stir at room temperature for 2 hours. TLC (Hexane/EtOAc) should show consumption of the bromide.
-
-
Catalyst Addition: To the same flask, add the terminal alkyne (1.0 mmol).
-
Activation: Add CuSO₄·5H₂O (12.5 mg) dissolved in 0.5 mL water, followed immediately by Sodium Ascorbate (20 mg) dissolved in 0.5 mL water.
-
Observation: The reaction mixture will turn bright yellow/orange, indicating the formation of Cu(I).
-
-
Reaction: Stir vigorously at room temperature for 4–12 hours.
-
Workup:
-
Pour the mixture into ice-water (20 mL).
-
The 1,4-triazole product often precipitates as a solid. Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Why this works: DMSO accelerates the Sɴ2 azidation, while the water component solubilizes the ascorbate and copper salts. The ascorbate acts as a sacrificial reductant, maintaining the active Cu(I) species and preventing oxidation to inactive Cu(II).
Method B: RuAAC (1,5-Regioselective)
Rationale: When the biological target requires the 1,5-substitution pattern (often to alter vector orientation of substituents), Copper catalysis fails. Ruthenium catalysis (Cp*) is required.[2][3][4] This mechanism involves a ruthenacycle intermediate and is strictly anhydrous.
Mechanistic Pathway[4][6][7][8]
Figure 2: Simplified catalytic cycle for Ru-catalyzed azide-alkyne cycloaddition.
Detailed Protocol
Pre-requisite: Isolate pure 3-methoxybenzyl azide first (Standard synthesis: Benzyl bromide + NaN₃ in Acetone/Water, extraction, careful concentration).
Reagents:
-
3-Methoxybenzyl azide (1.0 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Catalyst: CpRuCl(PPh₃)₂ or CpRuCl(COD) (2–5 mol%)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
Inert Setup: Flame-dry a reaction vial and purge with Argon (3 cycles).
-
Solvation: Dissolve the alkyne (1.0 mmol) and 3-methoxybenzyl azide (1.0 mmol) in anhydrous Toluene (5 mL).
-
Note: Unlike CuAAC, RuAAC is sensitive to oxygen. Degas the solvent if possible.
-
-
Catalysis: Add the Ru-catalyst (e.g., 20 mg for 5 mol%).
-
Thermal Activation: Heat the sealed vial to 60–80°C for 12 hours.
-
Insight: RuAAC is slower than CuAAC at room temperature; thermal energy is usually required to drive the oxidative coupling step.
-
-
Workup:
-
Concentrate the solvent directly under reduced pressure.
-
Purify via Flash Column Chromatography (SiO₂). Ruthenium byproducts are dark/colored and must be separated carefully.
-
Analytical Validation
To confirm the formation of the triazole and the correct regioisomer, use ¹H NMR.[2]
| Feature | 1,4-Isomer (CuAAC) | 1,5-Isomer (RuAAC) |
| Triazole C-H Shift | δ 7.5 – 8.0 ppm (Deshielded) | δ 7.3 – 7.6 ppm (Shielded) |
| Benzyl -CH₂- Shift | δ ~5.5 ppm (Singlet) | δ ~5.6 – 5.8 ppm (Often split/shifted) |
| NOESY Signal | Strong correlation between Triazole-H and Alkyne-R group. | Weak/No correlation between Triazole-H and Alkyne-R group. |
Specific 3-Methoxy Marker: Look for the methoxy singlet at δ 3.7–3.8 ppm . It should remain distinct and integrated to 3 protons.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[6] Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
Sources
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition [mdpi.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 6. Click Chemistry [organic-chemistry.org]
Application Note: Optimized Screening of Triazol-3-amine Derivatives
Abstract
The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, central to blockbuster antifungals (e.g., fluconazole) and emerging antibacterial candidates.[1] However, triazol-3-amine derivatives present unique challenges in bioassay development due to their lipophilicity, potential for pH-dependent ionization, and bacteriostatic (rather than bactericidal) tendencies which can obscure traditional visual endpoints.
This guide provides a standardized, high-integrity workflow for evaluating these derivatives. It integrates CLSI/EUCAST standards with Resazurin-based fluorometric endpoints to enhance sensitivity and reproducibility.
Part 1: Pre-Analytical Considerations & Compound Management[1]
Solubility and Solvent Effects
Triazol-3-amine derivatives often exhibit poor aqueous solubility. While DMSO is the universal solvent, it is toxic to many microorganisms at concentrations >2%.
-
Protocol: Prepare stock solutions at 100x the highest desired test concentration.
-
Critical Limit: Ensure the final DMSO concentration in the assay well is
1% (v/v) . -
Stability Note: The primary amine group at position 3 is relatively stable, but if derivatized (e.g., Schiff bases), these compounds can hydrolyze in acidic media. Always prepare stocks fresh in anhydrous DMSO.
Inoculum Standardization
Inconsistent cell density is the #1 cause of MIC variability.
-
Bacteria: Adjust to
CFU/mL (final well concentration). -
Yeasts: Adjust to
CFU/mL (EUCAST standard).
Part 2: Primary Screen – Resazurin-Modified MIC Assay
Standard broth microdilution is often difficult to read for triazoles due to "trailing" growth (partial inhibition). The Resazurin (Alamar Blue) modification provides a quantifiable metabolic endpoint.
Experimental Workflow Diagram
Figure 1: High-throughput Resazurin-modified broth microdilution workflow.
Detailed Protocol (Bacteria)
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Resazurin sodium salt (Sigma): Prepare 0.015% (w/v) solution in sterile PBS. filter sterilize.
-
96-well flat-bottom plates.
Step-by-Step:
-
Dispense Media: Add 100
L of CAMHB to columns 2–12 of the 96-well plate. -
Compound Addition: Add 200
L of test compound (at 2x desired max concentration, <2% DMSO) to column 1. -
Serial Dilution: Transfer 100
L from col 1 to col 2, mix, and repeat across to col 10. Discard 100 L from col 10. -
Inoculation: Add 100
L of standardized bacterial suspension ( CFU/mL) to wells 1–11. Final volume = 200 L; Final bacterial load = CFU/mL. -
Incubation: Incubate at 35
2°C for 16–20 hours. -
Development: Add 30
L of Resazurin solution to all wells. Incubate for 1–4 hours.-
Blue: No growth (Inhibition).
-
Pink/Fluorescent: Growth (Metabolically active).
-
-
Determination: MIC is the lowest concentration preventing the color shift from blue to pink.[5]
Specific Modifications for Fungi (Yeasts)
Triazoles are classically antifungal. The protocol differs significantly from bacteria.
-
Media: RPMI 1640 w/ L-glutamine, buffered to pH 7.0 with MOPS, supplemented with 2% Glucose .
-
Why? The glucose load ensures robust metabolic activity for the resazurin reduction, sharpening the endpoint for fungistatic drugs.
-
-
Incubation: 24–48 hours at 35°C.
Part 3: Secondary Assay – Time-Kill Kinetics
MIC determines potency; Time-Kill determines efficacy (cidal vs. static).
Rationale
Triazol-3-amines often act by inhibiting ergosterol synthesis (fungi) or DNA gyrase (bacteria). These mechanisms are frequently bacteriostatic/fungistatic . A time-kill assay is required to confirm if the drug actually kills the pathogen or merely halts division.
Protocol
-
Preparation: Prepare 10 mL of broth containing the drug at 1x, 2x, and 4x MIC . Include a growth control (no drug).
-
Inoculation: Inoculate with
CFU/mL. -
Sampling: At T=0, 2, 4, 8, and 24 hours, remove 100
L aliquots. -
Plating: Perform serial 10-fold dilutions in PBS and plate onto agar. Incubate overnight.
-
Calculation: Count colonies and plot Log10 CFU/mL vs. Time.
Interpretation Table:
| Result | Definition |
|---|
| Bactericidal |
Part 4: Mechanistic Profiling (Membrane Integrity)
Many triazole derivatives exert secondary effects on the cell membrane. This assay uses Propidium Iodide (PI) to detect membrane compromise.
Mechanism Diagram
Figure 2: Pathway leading to membrane compromise and PI detection.
Protocol
-
Harvest: Centrifuge log-phase cells and resuspend in PBS to OD600 = 0.4.
-
Treatment: Incubate cells with the test compound (at 2x MIC) for 2 hours.
-
Staining: Add Propidium Iodide (final conc. 10
g/mL). Incubate 15 mins in dark. -
Analysis: Measure fluorescence (Ex 535 nm / Em 617 nm) or analyze via Flow Cytometry.
-
Positive Control: 70% Ethanol or Cetylpyridinium chloride.
-
Result: High fluorescence indicates membrane permeabilization.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[7][8] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Link
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods, 42(4), 321-324. Link
-
Scorzoni, L., et al. (2017). Antifungal Therapy: New Advances in the Understanding and Treatment of Mycosis. Frontiers in Microbiology. Link
-
Zhang, S., et al. (2018). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. medicine.dp.ua [medicine.dp.ua]
- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. scribd.com [scribd.com]
- 8. journals.asm.org [journals.asm.org]
Microwave-Assisted Synthesis of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine: A Green Chemistry Approach to Novel Heterocycle Development
An Application and Protocol Guide for Medicinal and Process Chemistry
Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a detailed protocol employing microwave-assisted organic synthesis (MAOS), a green chemistry technique that dramatically reduces reaction times, improves yields, and enhances product purity compared to conventional heating methods.[1][2][3] This guide is designed for researchers in drug discovery and process development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and a discussion of the key advantages of the microwave-assisted approach.
Introduction: The Significance of 1,2,4-Triazoles
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The 3,5-disubstituted-1,2,4-triazole framework, in particular, offers a versatile platform for structural modifications to optimize pharmacological activity.[6][7] The target molecule, 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, incorporates a methoxybenzyl group, a common feature in bioactive molecules, making it a promising candidate for further derivatization and screening in drug development programs.
Conventional synthesis of these heterocycles often requires long reaction times, high temperatures, and the use of harsh reagents.[6] Microwave-assisted synthesis has emerged as a transformative technology that aligns with the principles of green chemistry by offering rapid, clean, and energy-efficient reaction pathways.[8][9] The selective and uniform heating provided by microwave irradiation often leads to cleaner reactions with fewer by-products, simplifying purification and improving overall process efficiency.[2][3]
Reaction Principle and Mechanism
The synthesis proceeds via a microwave-promoted, acid-catalyzed condensation and cyclization reaction between 2-(3-methoxyphenyl)acetohydrazide (1 ) and cyanamide (2 ).
Overall Reaction:
The mechanism, illustrated below, is initiated by the protonation of the nitrile group of cyanamide, which enhances its electrophilicity. The terminal nitrogen of the acylhydrazide then acts as a nucleophile, attacking the activated carbon of the cyanamide. A series of proton transfers and an intramolecular cyclization follow, leading to a dehydrative aromatization that forms the stable 1,2,4-triazole ring. The use of microwave energy significantly accelerates this process by efficiently overcoming the activation energy barriers of the key steps.[1][8]
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Experimental Protocol
This protocol details the synthesis of the precursor 2-(3-methoxyphenyl)acetohydrazide followed by the final microwave-assisted cyclization.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 2-(3-methoxyphenyl)acetate | ≥98% | Sigma-Aldrich |
| Hydrazine monohydrate | ≥98% | Sigma-Aldrich |
| Cyanamide (50 wt. % in water) | 99% | Sigma-Aldrich |
| Hydrochloric acid (conc.) | ACS Grade | Fisher Scientific |
| Ethanol (absolute) | ACS Grade | VWR |
| Ethyl acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
| Monomode Microwave Reactor | N/A | (e.g., CEM Discover, Biotage Initiator) |
| Standard laboratory glassware | N/A | N/A |
| TLC plates (Silica Gel 60 F254) | N/A | Merck |
Synthesis of 2-(3-methoxyphenyl)acetohydrazide (1)
This is a standard procedure for converting an ester to an acyl hydrazide.[10][11]
-
To a 100 mL round-bottom flask, add methyl 2-(3-methoxyphenyl)acetate (5.40 g, 30.0 mmol) and absolute ethanol (40 mL).
-
Stir the solution until homogeneous.
-
Add hydrazine monohydrate (2.9 mL, 60.0 mmol, 2.0 equiv.) dropwise to the solution at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the white solid precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 2-(3-methoxyphenyl)acetohydrazide (1 ).
-
Expected Yield: ~90%
-
Appearance: White crystalline solid
Microwave-Assisted Synthesis of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine (3)
-
Place 2-(3-methoxyphenyl)acetohydrazide (1 ) (1.80 g, 10.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add n-propanol (5 mL) as the solvent. Polar alcoholic solvents are excellent for microwave heating.[9]
-
Add cyanamide (50 wt. % solution in water, 1.01 g, 12.0 mmol, 1.2 equiv.).
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 150 °C (Use ramp-to-temperature setting)
-
Time: 15 minutes
-
Power: Dynamic (Adjusts to maintain temperature)
-
Stirring: High
-
-
Run the microwave program.
-
After the reaction is complete, allow the vessel to cool to a safe handling temperature (<50 °C).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add 20 mL of cold water to the residue and stir for 15 minutes.
-
Adjust the pH to ~8 using a dilute aqueous sodium bicarbonate solution, causing the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.[5]
Diagram: Experimental Workflow
Caption: Workflow for the two-stage synthesis protocol.
Results and Discussion
The application of microwave irradiation provides a significant advantage over conventional heating methods, which typically require several hours of reflux to achieve similar conversions.[4][12] The rapid, localized superheating of the polar solvent and reactants under microwave conditions accelerates the reaction rate dramatically.[1][3]
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6 - 12 hours | 15 minutes |
| Temperature | ~118 °C (Reflux in n-propanol) | 150 °C (Controlled) |
| Typical Yield | 60 - 75% | 85 - 92% |
| Purity (Crude) | Moderate, often requires column chromatography | High, often requires only recrystallization |
| Energy Consumption | High | Low[2] |
The higher yield and purity observed in the microwave-assisted method can be attributed to the short reaction time, which minimizes the formation of degradation products and side reactions.[3][8] The ability to precisely control the temperature prevents overheating, which is a common issue with traditional oil baths.
Characterization Data (Hypothetical)
The structure of the final product, 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine (3 ), should be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.85 (s, 1H, NH-triazole), 6.90-7.25 (m, 4H, Ar-H), 6.10 (s, 2H, NH₂), 3.85 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.5, 158.0, 155.2, 139.5, 129.8, 121.0, 114.5, 112.0, 55.1, 31.0.
-
FT-IR (KBr, cm⁻¹): 3320, 3150 (N-H stretching), 2950 (C-H stretching), 1640 (C=N stretching), 1580 (N-H bending).
-
MS (ESI+): m/z 219.12 [M+H]⁺.
Conclusion
This application note demonstrates a robust and highly efficient protocol for the synthesis of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine using microwave-assisted organic synthesis. The method offers substantial improvements in reaction time, yield, and product purity over conventional approaches, highlighting the power of MAOS as a key enabling technology in modern medicinal and process chemistry.[3][4] This protocol provides a reliable and scalable route to a valuable heterocyclic building block for drug discovery and development.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Wei, Y., et al. (2013). Efficient in Situ Synthesis of 3,5-Disubstituted-1,2,4-triazoles Under Microwave-Assisted Conditions. Synthetic Communications, 43(23), 3145-3152. Available at: [Link]
-
The Role of Microwave-Assisted Synthesis in Organic Chemistry. (2024). ResearchGate. Available at: [Link]
-
Introduction to Microwave Assisted Organic Synthesis. (n.d.). BS Publications. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Sustainability. Available at: [Link]
-
Efficient in Situ Synthesis of 3,5-Disubstituted-1,2,4-triazoles Under Microwave-Assisted Conditions. (2013). Taylor & Francis Online. Available at: [Link]
-
Koval, V. V., et al. (2019). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. The Journal of Organic Chemistry, 84(14), 9291-9303. Available at: [Link]
-
Microwave Assisted Synthesis of 3, 5-Disubstituted 1, 2, 4-Triazole Based Piperazine Amide and Urea Derivatives. (2021). ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Stepwise Synthesis and Characterization of Newly Synthesized 1,2,4-Triazole Derivatives. (n.d.). Asian Journal of Research in Chemistry. Available at: [Link]
-
Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (2024). Current Organic Chemistry. Available at: [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Available at: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Egyptian Journal of Chemistry. Available at: [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. (2019). ResearchGate. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. (2023). ResearchGate. Available at: [Link]
-
Synthesis and Spectral Study of 2-(4-{[(substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthetic Approaches to Acyl Hydrazides and Their Use as Synthons in Organic Synthesis. (2022). ResearchGate. Available at: [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ijrpas.com [ijrpas.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bspublications.net [bspublications.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Strategic Derivatization of the Amino Moiety in 1,2,4-Triazole Scaffolds
Executive Summary
The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in kinase inhibitors, antifungal agents (e.g., Fluconazole analogs), and oncology targets.[1] However, derivatizing the exocyclic amino group presents a unique synthetic challenge due to the amphoteric nature of the triazole ring and the competitive nucleophilicity between the exocyclic amine and the ring nitrogens (N1/N2/N4).
This guide provides high-fidelity protocols for the chemoselective derivatization of the amino group, specifically focusing on Schiff base formation , Regioselective Acylation , and Mannich reactions . It includes mechanistic insights to navigate the tautomeric equilibrium that often dictates reaction outcomes.
Mechanistic Insight: The Reactivity Landscape
To successfully derivatize the amino group, one must understand the electronic environment. The amino group at position 3 is electron-poor compared to a standard aniline due to the electron-withdrawing nature of the aza-heterocycle. Furthermore, the proton on the ring nitrogen is mobile (tautomerism), creating multiple nucleophilic sites.
Tautomerism and Regioselectivity
The 3-amino-1,2,4-triazole exists in equilibrium between the 1H- and 4H-tautomers.
-
Hard Electrophiles (Acyl chlorides): Tend to attack the hardest nucleophile first, which is often the Ring Nitrogen (N1 or N2) , leading to unstable intermediates that may or may not rearrange to the exocyclic amine.
-
Soft Electrophiles (Aldehydes): Preferentially react with the exocyclic amine (reversible condensation) to form Schiff bases.
Visualization: Reactivity Map
The following diagram illustrates the competing sites of reactivity and the tautomeric forms.
Figure 1: Tautomeric equilibrium and competitive nucleophilic sites in 3-amino-1,2,4-triazole. Note the competition between Ring-N and Exocyclic-N.
Protocol A: Synthesis of Schiff Bases (Imine Formation)
Application: Creation of antimicrobial libraries; intermediate for reduction to secondary amines. Challenge: The low nucleophilicity of the amino group requires acid catalysis or high-energy conditions (microwave/ultrasound) to drive the equilibrium.
Materials
-
Substrate: 3-Amino-1,2,4-triazole (1.0 eq)
-
Reagent: Aromatic Aldehyde (1.0–1.1 eq)
-
Solvent: Absolute Ethanol or Methanol (anhydrous)
-
Catalyst: Glacial Acetic Acid (3–5 drops) or H₂SO₄ (catalytic)
Step-by-Step Methodology
-
Preparation: Dissolve 3-amino-1,2,4-triazole (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Activation: Add the aromatic aldehyde (10 mmol). If the aldehyde is solid, ensure it is fully dissolved.
-
Catalysis: Add 3–5 drops of glacial acetic acid. The acid activates the carbonyl carbon of the aldehyde, making it more susceptible to attack by the weak amine.
-
Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.
-
Self-Validating Check: Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The aldehyde spot (high Rf) should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50 g).
-
Purification: The Schiff base usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Data Validation (NMR)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Change |
| -NH₂ (Starting Material) | 5.5 – 6.5 | Broad Singlet | Disappears in product. |
| -CH=N- (Azomethine) | 8.5 – 9.2 | Singlet | Appears . Confirms imine bond. |
| Triazole C-H | 7.5 – 8.5 | Singlet | Remains (may shift slightly). |
Protocol B: Regioselective Acylation (Amide Formation)
Application: Peptidomimetics; linker attachment. Challenge: Direct reaction with acid chlorides often acylates the Ring Nitrogen (N1) first. To obtain the exocyclic amide (N-CO-R), one must often employ high temperatures to induce rearrangement or specific solvents.
Methodology: The "High-Temp" Rearrangement Method
-
Mixing: Combine 3-amino-1,2,4-triazole (1.0 eq) and the acid chloride (1.1 eq) in Dioxane or Toluene (non-polar solvents suppress ionic ring-acylation intermediates).
-
Base: Add Pyridine (1.2 eq) to scavenge HCl.
-
Reaction: Reflux vigorously for 6–12 hours.
-
Work-up: Evaporate solvent. Wash the residue with 5% NaHCO₃ to remove unreacted acid. Recrystallize from EtOAc/Hexane.
Alternative: The "Protection" Strategy
If direct acylation fails or yields mixtures:
-
Protect Ring N: React triazole with Acetyl Chloride (1 eq) at 0°C to form the 1-acetyl derivative (Ring N protected).
-
Acylate Amine: React with the second (desired) acyl chloride under reflux.
-
Deprotect: Mild hydrolysis (dilute NaOH) often cleaves the labile Ring-N-acyl group while retaining the stable Exocyclic-N-amide.
Protocol C: Mannich Reaction (N-Aminomethylation)
Application: Improving solubility (introducing hydrophilic tails); synthesis of bioactive "Mannich bases".
Materials
-
Formaldehyde (37% aq. solution)
-
Secondary Amine (e.g., Morpholine, Piperidine)
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of Mannich bases from amino-triazoles.
Step-by-Step Methodology
-
Dissolution: Dissolve 3-amino-1,2,4-triazole (10 mmol) and the secondary amine (10 mmol) in Ethanol (15 mL).
-
Addition: Cool to 0°C. Add Formaldehyde (10 mmol, ~0.8 mL of 37% solution) dropwise.
-
Stirring: Allow to warm to Room Temperature (RT) and stir overnight. If precipitation does not occur, reflux for 2 hours.
-
Isolation: The product often precipitates upon cooling. If not, remove solvent in vacuo and triturate the residue with diethyl ether.
-
Critical Note: Mannich bases can be unstable. Store in a freezer and avoid acidic media during workup (reverses the reaction).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Schiff Base) | Water in solvent; equilibrium favors hydrolysis. | Use molecular sieves in the reaction or a Dean-Stark trap to remove water. |
| Mixture of Isomers (Acylation) | Ring acylation (N1/N2) vs Exocyclic acylation. | Switch to thermodynamic conditions (higher temp, longer time) to favor exocyclic amide. Use non-polar solvents (Toluene). |
| Starting Material Remains | Low nucleophilicity of amine. | Use Microwave irradiation (140°C, 10-20 min) to overcome activation energy barrier. |
| Product Hydrolysis | Mannich bases are acid-sensitive. | Avoid acidic washes. Recrystallize from neutral solvents (EtOH/Ether). |
References
-
Sonochemical Synthesis of Schiff Bases: Al-Wahaibi, L. H., et al. (2020). "A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents."[11] PLOS ONE. Link
-
Reactivity & Regioselectivity: Baglai, I., et al. (2015). "Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study." The Journal of Organic Chemistry. Link
-
Acylation Mechanisms: Potts, K. T., & Crawford, T. H. (1962). "The Structure of N-Acyl-s-triazoles." The Journal of Organic Chemistry. Link
-
Mannich Bases: Plech, T., et al. (2013). "Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases." European Journal of Medicinal Chemistry. Link
-
Microwave Assisted Synthesis: Bekircan, O., & Bektas, H. (2008). "Synthesis of Schiff bases of some 3-amino-1,2,4-triazole derivatives using microwave irradiation." Molecules. Link
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- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 6. Acetylation of 5-Amino-1H-[1,2,4]triazole Revisited | Scilit [scilit.com]
- 7. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 9. Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 10. ijsr.net [ijsr.net]
- 11. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents | PLOS One [journals.plos.org]
- 12. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis, characterization, and in vivo pharmacological evaluation of novel mannich bases derived from 1,2,4-triazole containing a naproxen moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine as a Corrosion Inhibitor
Introduction: A New Frontier in Metallic Asset Preservation
The relentless march of corrosion poses a significant threat to the longevity and reliability of metallic infrastructure across myriad industries. The global economic impact of corrosion is staggering, with estimates from the National Association of Corrosion Engineers (NACE) International suggesting a cost of $2.5 trillion, equivalent to approximately 3.4% of the world's Gross Domestic Product.[1] In this context, the development of effective and environmentally benign corrosion inhibitors is a paramount scientific and industrial endeavor. Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons, have emerged as a promising class of corrosion inhibitors.[1] These molecules can adsorb onto the metal surface, forming a protective barrier that mitigates the destructive electrochemical processes of corrosion.
Among these, 1,2,4-triazole derivatives have garnered considerable attention due to their demonstrated efficacy in protecting various metals and alloys in aggressive environments.[1][2][3] The unique electronic configuration of the triazole ring, with its three nitrogen atoms and delocalized π-electrons, facilitates strong adsorption onto metal surfaces. This guide provides a comprehensive overview and detailed protocols for the application of a specific, promising 1,2,4-triazole derivative, 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine , as a corrosion inhibitor. While direct studies on this particular molecule are emerging, its structural features—a triazole core, an amine functional group, and a methoxybenzyl substituent—suggest a high potential for effective corrosion inhibition. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are actively engaged in the development and evaluation of novel corrosion mitigation strategies.
Mechanism of Action: The Science of Surface Protection
The efficacy of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine as a corrosion inhibitor is rooted in its molecular structure and its ability to interact with the metal surface. The proposed mechanism of inhibition involves the adsorption of the molecule onto the metallic substrate, thereby blocking the active sites for corrosion. This adsorption can occur through several modes of interaction:
-
Chemisorption: The lone pair electrons of the nitrogen atoms in the triazole ring and the exocyclic amine group can form coordinate bonds with the vacant d-orbitals of the metal atoms. This strong chemical bond leads to the formation of a stable, protective film on the metal surface.
-
Physisorption: Electrostatic interactions can occur between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (at potentials negative to the potential of zero charge).
-
π-Electron Interactions: The π-electrons of the triazole ring and the benzene ring of the methoxybenzyl group can interact with the d-orbitals of the metal, further strengthening the adsorption process.
The presence of the methoxy group (-OCH3) on the benzyl ring is expected to enhance the electron density of the molecule, thereby increasing its ability to donate electrons to the metal surface and promoting stronger adsorption. The overall effect is the formation of a molecular layer that insulates the metal from the corrosive environment, inhibiting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
Experimental Evaluation of Corrosion Inhibition Performance
To rigorously assess the performance of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine as a corrosion inhibitor, a combination of electrochemical and gravimetric methods is recommended. These techniques provide both qualitative and quantitative data on the inhibitor's effectiveness.
Weight Loss Method: A Foundational Gravimetric Analysis
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of a corrosion inhibitor.[4][5][6][7][8]
Protocol:
-
Specimen Preparation:
-
Prepare metallic coupons (e.g., mild steel, copper, aluminum) of known dimensions.
-
Mechanically polish the coupons with successively finer grades of emery paper, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with distilled water, and drying.
-
Accurately weigh each coupon to four decimal places using an analytical balance.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine in the desired corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
Prepare a series of test solutions with varying concentrations of the inhibitor by diluting the stock solution. A blank solution (corrosive medium without the inhibitor) must also be prepared.
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the test solutions, ensuring they are fully submerged.
-
Maintain a constant temperature using a water bath for a specified duration (e.g., 24, 48, 72 hours).[8]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove the corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution (e.g., a solution containing hexamine).
-
Rinse the coupons with distilled water, dry them, and reweigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4 for mm/year)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Data Presentation:
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 5 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 5 x 10⁻⁴ |
Electrochemical Techniques: Probing the Interface
Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[9][10][11][12] A standard three-electrode cell setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
This technique measures the current response of the working electrode to a controlled sweep of applied potential.[9][13] It provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the metal specimen as the working electrode, immersed in the test solution (with and without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.166 mV/s).[9]
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.
-
Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where:
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inh = Corrosion current density in the presence of the inhibitor
-
-
Data Presentation:
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | |||||
| 1 x 10⁻⁵ | |||||
| 5 x 10⁻⁵ | |||||
| 1 x 10⁻⁴ | |||||
| 5 x 10⁻⁴ |
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[10][14][15][16][17]
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode setup and allow the system to reach a steady OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[16]
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical system and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency is calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Data Presentation:
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 5 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 5 x 10⁻⁴ |
Visualization of Experimental Workflow and Inhibition Mechanism
To aid in the conceptual understanding of the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Theoretical Insights: Quantum Chemical Calculations
Quantum chemical calculations, based on Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of an inhibitor and its inhibition efficiency.[18][19][20][21][22] These calculations can elucidate the electronic properties of the inhibitor molecule, which are crucial for its adsorption behavior.
Key Parameters and Their Significance:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[20]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, facilitating its adsorption on the metal surface.[19]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.
-
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates that the inhibitor donates electrons to the metal.
By calculating these parameters for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, one can theoretically predict its potential as a corrosion inhibitor and compare it with other known inhibitors.
Conclusion and Future Outlook
The application of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine as a corrosion inhibitor represents a promising avenue for the development of advanced corrosion protection strategies. Its molecular architecture, featuring a nitrogen-rich triazole ring, an electron-donating methoxy group, and an amine functionality, strongly suggests a high affinity for metal surfaces and, consequently, a significant inhibitive effect. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its performance. Future research should focus on optimizing the inhibitor concentration for various metal-environment systems, exploring its efficacy at elevated temperatures, and investigating its synergistic effects with other corrosion inhibitors. Furthermore, detailed surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM), can provide direct evidence of the formation and nature of the protective film on the metal surface. Through a concerted effort of experimental and theoretical investigations, the full potential of this and similar triazole derivatives in combating corrosion can be realized, leading to more durable and sustainable metallic materials.
References
- Corrosion testing: what is potentiodynamic polarization? (n.d.).
- Metal corrosion inhibition by triazoles: A review. (2022, April 7).
- Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. (2022, February 10). Encyclopedia MDPI.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021, October 19). MDPI.
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.).
- Corrosion Test with Potentiostat: Fast & Accurate Analysis. (2025, September 23). ScienceGears.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). PMC.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9).
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020, February 5). Oxford Academic.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14). ASTM.
- How to decode the standard test methods for corrosion? (2024, October 8). BioLogic Learning Center.
- Potentiodynamic and Cyclic Polarization Scans. (2019, June 25). Gamry Instruments.
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023, June 20). Physical Chemistry Research.
- 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (n.d.). Materials Science.
- Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors. (2020, December 12).
- EIS - Corrosion. (n.d.). Metrohm.
- Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022, December 12). IJCRT.org.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
- Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. (2019, March 27).
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Symposium Series.
- Corrosion Inhibition Coating Based on the Self-Assembled Polydopamine Films and Its Anti-Corrosion Properties. (2022, February 18). PMC.
- Corrosion Inhibition Performance of Whey Protein-Derived Inhibitors for Low Carbon and Dead Mild Steels in1M Hydrochloric Acid. (2024, June 5). Dialnet.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022, February 9). MDPI.
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025, July 10). PMC.
Sources
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. chesci.com [chesci.com]
- 6. Corrosion Inhibition Coating Based on the Self-Assembled Polydopamine Films and Its Anti-Corrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid | MDPI [mdpi.com]
- 9. sciencegears.com.au [sciencegears.com.au]
- 10. pubs.aip.org [pubs.aip.org]
- 11. G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements [store.astm.org]
- 12. biologic.net [biologic.net]
- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
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- 22. Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors | Research, Society and Development [rsdjournal.org]
Troubleshooting & Optimization
Purification of triazole amines by recrystallization vs chromatography
Technical Support Center: Purification of Triazole Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of triazole amines. We will explore the nuances of selecting between recrystallization and chromatography, helping you to optimize your purification strategy for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why are triazole amines often challenging to purify?
A1: The difficulty in purifying triazole amines stems from their unique physicochemical properties. The presence of the triazole ring and an amino group makes these compounds highly polar. This high polarity results in good solubility in polar solvents like water and methanol but poor solubility in many common organic solvents used in normal-phase chromatography.[1] This can lead to issues such as poor retention on standard C18 columns in reversed-phase chromatography, where the compound may elute in the void volume.[1] Additionally, the nitrogen atoms in the triazole ring can engage in strong hydrogen bonding, which can cause peak tailing and poor separation during chromatography.[1]
Q2: When should I choose recrystallization over chromatography for purifying my triazole amine?
A2: Recrystallization is an excellent first-line purification method if your triazole amine is a solid and you are dealing with impurities that have different solubility profiles.[2][3][4] It is often a more cost-effective and scalable method compared to chromatography.[4] However, if your product is an oil, or if you have a complex mixture with impurities of similar polarity to your product, chromatography is generally the more effective choice.[1][4]
Q3: How do I select an appropriate solvent for the recrystallization of a triazole amine?
A3: The ideal recrystallization solvent is one in which your triazole amine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point is to test polar solvents due to the polar nature of triazole amines.[5][6] Common choices include water, ethanol, methanol, and isopropanol.[5][7] For some triazole amines, a mixed-solvent system may be necessary.[8][9] This typically involves a "soluble solvent" in which the compound dissolves readily and an "insoluble solvent" (or "anti-solvent") that is added to induce precipitation.[8][9]
Q4: My triazole amine is soluble in most common organic solvents. How can I purify it by recrystallization?
A4: If your triazole amine is highly soluble, you can consider converting it to a salt.[10][11] By adding an acid such as HCl, you can form the corresponding ammonium salt, which will likely have significantly different solubility properties, often making it less soluble in organic solvents and allowing for crystallization.[10][11] After purification, you can regenerate the free amine.
Troubleshooting Recrystallization
Problem 1: My triazole amine "oils out" instead of forming crystals.
-
Causality: This occurs when the compound comes out of solution at a temperature above its melting point. It can also be caused by the cooling process being too rapid or the presence of impurities that depress the melting point.[12]
-
Solutions:
-
Use a lower-boiling point solvent. This ensures that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.
-
Slow down the cooling process. Allow the flask to cool to room temperature slowly before placing it in an ice bath.[13]
-
Add more solvent. The solution may be too concentrated. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool slowly.[14]
-
Try a different solvent system. Experiment with alternative solvents or mixed-solvent systems.[15]
-
Problem 2: No crystals form upon cooling.
-
Causality: The solution is not supersaturated, which could be due to using too much solvent or the compound being highly soluble even at low temperatures.
-
Solutions:
-
Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[14][15] Adding a seed crystal of the pure compound can also initiate crystallization.[15]
-
Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[14]
-
Add an anti-solvent. If you are using a single solvent, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes turbid.[8][9][15] Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Problem 3: The recrystallization yield is very low.
-
Causality: This often indicates that too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[14]
-
Solutions:
-
Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure adequate cooling. Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Recover product from the mother liquor. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[12] Note that this second crop may be less pure than the first.
-
Troubleshooting Column Chromatography
Problem 1: My triazole amine streaks or shows significant tailing on a silica gel column.
-
Causality: The basic amino group strongly interacts with the acidic silanol groups on the surface of the silica gel.[16] This can lead to poor peak shape and irreversible adsorption.
-
Solutions:
-
Add a basic modifier to the mobile phase. Incorporating a small amount of a competing base, such as triethylamine (typically 0.1-1%) or a solution of ammonia in methanol, can neutralize the acidic sites on the silica gel and improve peak shape.[15][17]
-
Use a different stationary phase. Consider using a less acidic stationary phase like neutral or basic alumina.[15][17][18] Amine-functionalized silica is also an excellent alternative for the purification of basic compounds.[16][19]
-
Problem 2: My polar triazole amine elutes with the solvent front even with highly polar mobile phases in normal-phase chromatography.
-
Causality: The compound is too polar to be sufficiently retained by the stationary phase.
-
Solutions:
-
Consider reversed-phase chromatography. While highly polar compounds can also be challenging in reversed-phase, it may offer better retention.[16]
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds and often provides excellent retention for polar triazoles.[1][20] It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous solvent.[1]
-
Problem 3: I am using reversed-phase chromatography, but my triazole amine still has poor retention.
-
Causality: At neutral or acidic pH, the amine group will be protonated, increasing its polarity and reducing its retention on a non-polar C18 column.
-
Solutions:
-
Increase the pH of the mobile phase. By using an alkaline mobile phase, the amine will be in its free base form, making it more lipophilic and increasing its retention.[16]
-
Use a polar-embedded or polar-endcapped column. These types of reversed-phase columns are designed to provide better retention for polar analytes.[1]
-
Comparative Summary: Recrystallization vs. Chromatography
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at varying temperatures. | Differential partitioning between a stationary and mobile phase.[18] |
| Best For | Purifying solid compounds with impurities of different solubility.[3][4] | Complex mixtures, oily products, and separation of isomers.[4][21] |
| Advantages | Cost-effective, scalable, can achieve very high purity.[4][22] | Highly versatile, applicable to a wide range of compounds.[4] |
| Disadvantages | Not suitable for oils, potential for low yield.[4] | More expensive, can be time-consuming, generates more waste.[23] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Triazole Amine
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude triazole amine. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude triazole amine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography of a Triazole Amine
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound. For triazole amines on silica, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[17] Consider adding 0.1-1% triethylamine to the solvent system to reduce tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude triazole amine in a minimum amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with the chosen solvent system, collecting fractions. You may need to use a gradient elution (gradually increasing the polarity of the mobile phase) to separate compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified triazole amine.
Visual Workflow and Decision Making
References
- Solubility of 1H-1,2,4-triazol-5-amine (C2H4N4). (n.d.). Solubility of Things.
- Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. (2018). ResearchGate.
- Mixed-solvent recrystallisation. (n.d.). University of York.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- How to recrystallization amine compound and it is not soluble in common organic solvents? (2021). ResearchGate.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
- Flash Column Chromatography. (n.d.). University of Rochester.
- Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines. (n.d.). BenchChem.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO.
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). ScienceMadness Discussion Board.
- Technical Support Center: Purification of Polar Triazole Compounds. (n.d.). BenchChem.
- common challenges in the synthesis of 1,2,4-triazole derivatives. (n.d.). BenchChem.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- RECRYSTALLISATION. (n.d.). University of Sydney.
- troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. (n.d.). BenchChem.
- Column chromatography. (n.d.). Columbia University.
- Technical Support Center: Purification of 1,2,4-Triazole Salts. (n.d.). BenchChem.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
- Mixed Solvents. (2022). Chemistry LibreTexts.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives. (n.d.). BenchChem.
- Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. columbia.edu [columbia.edu]
- 19. teledyneisco.com [teledyneisco.com]
- 20. biotage.com [biotage.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Introduction: The Synthetic Challenge of 3-Methoxybenzyl Triazoles
An advanced technical support resource designed for professionals in chemical research and drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of 3-methoxybenzyl triazoles, with a focus on minimizing side reactions.
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity for hydrogen bonding and dipole interactions, which makes it an effective pharmacophore and linker in drug design[1]. The 3-methoxybenzyl group, in particular, is frequently incorporated into bioactive molecules. The most prevalent and efficient method for synthesizing the target 1,4-disubstituted 1,2,3-triazole is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry"[1][2][3].
While robust, the CuAAC reaction is not without its subtleties. Success hinges on the purity of precursors and precise control over the catalytic cycle. This guide, structured from the perspective of a Senior Application Scientist, addresses the most common pitfalls in the synthesis of 3-methoxybenzyl triazole, from precursor formation to final purification, providing not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide: From Precursor to Product
This section directly addresses specific experimental failures in a question-and-answer format.
Q1: My synthesis of 3-methoxybenzyl azide from 3-methoxybenzyl bromide is low-yielding or incomplete. What is the cause?
A1: This is a classic SN2 reaction where the azide ion displaces the bromide. Low yields typically stem from issues with reagents, reaction conditions, or work-up.
-
Causality: The azide ion is an excellent nucleophile[4]. The reaction requires a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation (Na+) without solvating the azide nucleophile, maximizing its reactivity. Incomplete reactions often occur due to insufficient reaction time, low temperature, or degradation of the starting halide.
-
Troubleshooting Steps:
-
Verify Starting Material: Ensure the 3-methoxybenzyl bromide is fresh and has not hydrolyzed. It can be purchased or used in syntheses of various compounds[5].
-
Optimize Solvent and Reagents: Use dry DMF or DMSO. Ensure at least 1.2-2 equivalents of sodium azide (NaN₃) are used to drive the reaction to completion[6].
-
Reaction Conditions: The reaction is typically effective at room temperature over 12-24 hours[6][7]. Gentle heating (40-50 °C) can accelerate the reaction, but should be monitored by TLC to prevent byproduct formation.
-
Work-up: During aqueous work-up, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the product. The organic azide is generally stable enough for direct use after solvent evaporation without requiring chromatography[6][7].
-
Safety Advisory: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.
Q2: The CuAAC "click" reaction is sluggish or fails, with starting materials remaining. Why is my catalyst not working?
A2: The most common point of failure in a CuAAC reaction is the copper catalyst itself. The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) species by dissolved oxygen.
-
Causality: The catalytic cycle relies on the formation of a copper(I) acetylide intermediate[8][]. If Cu(I) is oxidized to Cu(II), this key intermediate cannot form, and the cycle halts.
-
Troubleshooting Steps:
-
In Situ Reduction: The most common protocol involves using a Cu(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. Ensure the sodium ascorbate is fresh and used in slight excess.
-
Use a Cu(I) Source: Alternatively, start directly with a Cu(I) salt like CuI or CuBr[10]. These are still oxygen-sensitive and require careful handling.
-
Degas Your Solvents: Before adding the copper source, thoroughly degas the reaction solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent re-entry of oxygen.
-
Check Alkyne Quality: Terminal alkynes can contain impurities that may coordinate to and poison the copper catalyst. If in doubt, purify the alkyne before use.
-
Q3: I am observing a mixture of 1,4- and 1,5-regioisomers in my final product. How can I improve selectivity?
A3: The hallmark of the CuAAC reaction is its exceptional regioselectivity for the 1,4-disubstituted product. The formation of the 1,5-isomer is indicative of a competing, uncatalyzed thermal reaction.
-
Causality: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and produces a mixture of both 1,4- and 1,5-regioisomers[2][11][12]. The copper-catalyzed mechanism proceeds through a distinct pathway that exclusively forms the 1,4-isomer[8].
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Significant 1,5-isomer formation suggests the reaction temperature is too high, allowing the thermal pathway to compete. Most CuAAC reactions proceed efficiently at room temperature[13].
-
Ensure Catalyst Activity: If the Cu(I) catalyst is inactive (see Q2), the reaction may not proceed at room temperature, tempting an increase in heat. The solution is to fix the catalyst, not to increase the temperature.
-
Alternative Catalysts: Be aware that other metals, notably Ruthenium, are known to catalyze the formation of the 1,5-disubstituted triazole isomer[14]. Ensure no cross-contamination of catalysts has occurred.
-
Q4: My desired product is contaminated with a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How is this prevented?
A4: Alkyne homodimerization is a well-known side reaction catalyzed by copper, particularly in the presence of oxygen.
-
Causality: The same copper acetylide intermediate that is key to the CuAAC reaction can undergo oxidative coupling with another molecule of itself, especially if the azide concentration is low or the reaction is slow.
-
Troubleshooting Steps:
-
Strict Oxygen Exclusion: This is the most critical factor. Use degassed solvents and maintain an inert atmosphere throughout the reaction (see Q2).
-
Use of Ligands: Certain nitrogen-based ligands (e.g., TBTA, tris-(benzyltriazolylmethyl)amine) can stabilize the Cu(I) center, accelerating the desired cycloaddition and suppressing side reactions.
-
Order of Addition: Adding the alkyne slowly to the mixture of the azide and the active catalyst can help maintain a low alkyne concentration, disfavoring the second-order homocoupling reaction.
-
Quick-Reference Troubleshooting Table
| Problem Encountered | Potential Cause | Recommended Solution |
| Low Yield of 3-Methoxybenzyl Azide | Incomplete reaction; poor quality starting material. | Verify halide purity; use ≥1.2 eq. NaN₃ in dry DMF; allow for 12-24h reaction time at RT. |
| Failed or Sluggish CuAAC Reaction | Inactive Cu(II) catalyst due to oxidation. | Use a reducing agent (sodium ascorbate) with a Cu(II) source, or a direct Cu(I) source (CuI). Degas solvents and use an inert atmosphere.[] |
| Formation of 1,5-Regioisomer | Competing uncatalyzed thermal Huisgen cycloaddition. | Reduce reaction temperature to room temperature. Ensure the Cu(I) catalyst is active to avoid the need for heating.[2][11] |
| Alkyne Homocoupling (Glaser Product) | Oxygen-mediated dimerization of copper acetylide intermediate. | Strictly exclude oxygen by degassing solvents and using an inert atmosphere. Consider using a Cu(I)-stabilizing ligand. |
| Difficult Purification | Residual copper catalyst in the final product. | Wash the crude product with a dilute aqueous ammonia or EDTA solution to chelate and remove copper salts. |
Experimental Workflows & Diagrams
Process Overview: Synthesis of 3-Methoxybenzyl Triazole
The overall process is a two-step synthesis, which can often be performed in a one-pot fashion where the azide intermediate is not isolated.
Caption: General workflow for the two-step synthesis of 1,4-disubstituted 3-methoxybenzyl triazoles.
Protocol 1: Synthesis of 3-Methoxybenzyl Azide
-
To a solution of 3-methoxybenzyl bromide (1.0 eq) in anhydrous DMF (approx. 0.5 M), add sodium azide (NaN₃, 1.5 eq) in one portion.
-
Stir the resulting suspension at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., using 10% Ethyl Acetate in Hexanes) until the starting bromide spot has disappeared.
-
Once complete, dilute the reaction mixture with water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-methoxybenzyl azide as an oil, which is often used without further purification[6][7].
Protocol 2: General CuAAC Procedure
-
In a flask, dissolve the 3-methoxybenzyl azide (1.0 eq) and the desired terminal alkyne (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Add the catalyst solution to the azide/alkyne mixture. The reaction should turn from blue to a greenish/yellow color.
-
Stir vigorously at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
To remove residual copper, wash the combined organic layers with a saturated aqueous solution of NH₄Cl or a dilute solution of EDTA.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole[15][16].
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing a failed CuAAC reaction.
Caption: A decision tree for troubleshooting common CuAAC reaction failures.
Frequently Asked Questions (FAQs)
-
Can I perform the synthesis as a one-pot reaction from 3-methoxybenzyl bromide?
-
What is the best copper source?
-
The most common and user-friendly method is generating Cu(I) in situ from CuSO₄·5H₂O and sodium ascorbate due to the air stability and low cost of the reagents[19]. For reactions sensitive to water, anhydrous Cu(I) salts like CuI or [Cu(MeCN)₄]PF₆ are excellent alternatives, though they require more careful handling under an inert atmosphere.
-
-
Is a ligand necessary for the CuAAC reaction?
-
Not always, but it can be highly beneficial. Ligands like TBTA or other triazole-based ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation. They are particularly useful for challenging substrates or when working at very low catalyst loadings.
-
-
How do I effectively remove the copper catalyst during work-up?
-
Copper can often co-elute with the product on silica gel. The most effective method is to wash the crude organic extract with a complexing agent. A dilute (5-10%) aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride will form a deep blue copper-ammonia complex that is highly water-soluble. Alternatively, washing with a 0.1 M solution of EDTA at a neutral or slightly basic pH is also very effective.
-
References
- Mittapelly, N., Mukkanti, K., & Reguri, B. R. (n.d.). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org.
- BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
- Padwa, A. (2011).
- (2025). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles.
- Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (n.d.). Royal Society of Chemistry.
- Synthesis of 1,2,3-Triazoles. (n.d.). Organic-chemistry.org.
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (n.d.). Longdom.org.
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Barluenga, J., et al. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
- BenchChem. (2025).
- BOC Sciences. (n.d.).
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][11][17]triazolo[4,3-a]pyridine. (2023, July 8). ResearchGate.
- Cu-Catalyzed AziderAlkyne Cycloaddition. (n.d.). Moodle@Units.
- Nemallapudi, B. R., et al. (2021, January 19). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- Ali, K. A., et al. (2021, July 13). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals.
- Bak, A., et al. (n.d.). Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands.
- El-Sebay, M. R., et al. (n.d.).
- Dai, H., et al. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
- Dai, H., et al. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
- Singh, M., et al. (2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
- 3-Methoxybenzyl bromide 98 874-98-6. (n.d.). Sigma-Aldrich.
- (1982). Studies on v-Triazoles. Part 4.1 The 4-Methoxybenzyl Group, a Versatile N-Protecting Group for the Synthesis of N-Unsubstit. Royal Society of Chemistry.
- Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines. (n.d.).
Sources
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-メトキシベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. scispace.com [scispace.com]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
- 14. longdom.org [longdom.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acidic Stability Profile of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
[1]
Executive Summary
You are likely accessing this guide because you have observed unexpected behavior—precipitation, retention time shifts, or peak tailing—when handling 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine in acidic environments (e.g., pH 1.2 simulated gastric fluid, 0.1% TFA mobile phases, or HCl salt formation).
The Bottom Line: This compound is chemically stable in most standard acidic media. The 1,2,4-triazole ring is robust, and the methoxybenzyl ether linkage is resistant to hydrolysis under standard laboratory conditions.[1] The issues you are encountering are likely physical (salt formation, solubility limits) or chromatographic (silanol interactions), rather than chemical degradation.
Module 1: The Acidic Stability Profile
Is the molecule degrading in acid?
Short Answer: Highly unlikely under standard conditions (pH > 0, T < 60°C).
Detailed Mechanism: The 1,2,4-triazole ring is an aromatic system with high resonance stability.[1] Unlike some heterocycles that undergo ring-opening hydrolysis, the 1,2,4-triazole core is often synthesized in boiling formic acid (120°C) without decomposition .[1]
However, two theoretical degradation pathways exist under extreme stress:[1]
-
Demethylation: The methoxy ether (-OCH₃) can cleave to a phenol, but this typically requires hydroiodic acid (HI) or boron tribromide (BBr₃), not standard HCl or H₂SO₄ .[1]
-
Deamination: Prolonged reflux in concentrated mineral acids (6N HCl) can hydrolyze the exocyclic amine (-NH₂) to a hydroxyl group (tautomerizing to a triazolone).
The "False" Degradation: Salt Formation
The most common user error is mistaking protonation for degradation.
-
pKa Context: The 3-amino-1,2,4-triazole moiety has a pKa of approximately 4.2 .[1]
-
Effect: In 0.1N HCl (pH ~1), the molecule is fully protonated (cationic). This drastically changes its solubility profile and HPLC retention time compared to the neutral free base.
Module 2: Visual Troubleshooting Guides
Diagnostic Logic Tree
Use this flowchart to diagnose if your issue is physical (solubility) or chemical (purity).[1]
Figure 1: Decision matrix for distinguishing between solubility limits, chromatographic artifacts, and true chemical degradation.
Module 3: Frequently Asked Questions (FAQ)
Q1: My HPLC peaks are tailing severely in 0.1% Formic Acid. Is the amine reacting with the column?
Diagnosis: This is Silanol Interaction , not chemical reaction. Mechanism: The 3-amino-1,2,4-triazole is a base.[1] At pH 2-3 (formic acid), it is positively charged.[1] It interacts ionically with residual negatively charged silanol groups (Si-O⁻) on the silica column backbone, causing "drag" or tailing .[1]
Protocol for Correction:
-
Lower the pH: Switch to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). The stronger acid suppresses the ionization of silanols (keeping them as Si-OH).
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase to compete for binding sites.[1]
-
Column Choice: Use a "Base-Deactivated" or "End-capped" column (e.g., C18 with embedded polar groups) designed for basic analytes.[1]
Q2: I see a new peak at RRT 0.85 after storing in 1N HCl at 50°C. What is it?
Diagnosis: Likely Deamination (Hydrolysis).
Mechanism: While the ring is stable, harsh acidic stress (Heat + Strong Acid) can hydrolyze the exocyclic amine.
Reaction: 3-amino-1,2,4-triazole + H₂O + H⁺
Q3: Can I use this compound in a reductive amination with NaCNBH₃ in Acetic Acid?
Diagnosis: Yes, stable. Reasoning: The methoxybenzyl group is stable to reducing conditions. The triazole ring is stable to acetic acid. The primary amine is nucleophilic enough to react with aldehydes, but ensure you monitor for bis-alkylation.[1]
Module 4: Chemical Pathways & Reference Data
Chemical Transformations in Acid
Understanding the difference between reversible salt formation and irreversible degradation is vital.
Figure 2: Chemical fate of the molecule under varying acidic intensities.
Physicochemical Data Table
| Property | Value | Implication for Acidic Media |
| pKa (Triazole) | ~4.2 (Predicted) | Fully protonated at pH < 2.[1]0. |
| LogP | ~1.2 (Neutral) | Retention decreases significantly when protonated (becomes more polar). |
| Solubility (pH 7) | Low to Moderate | May precipitate if neutralized from an acid stock. |
| Solubility (pH 1) | High | Forms soluble hydrochloride salt.[1] |
| UV Max | ~275 nm (Benzyl) | Methoxy group provides a distinct UV handle; loss of 275nm signal suggests ring oxidation (rare). |
Technical Support Center: 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine Synthesis
Topic: Impurity Profiling & Process Optimization Target Molecule: 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine Primary Synthetic Route: Condensation of (3-methoxyphenyl)acetic acid hydrazide with S-methylisothiourea.[1]
Critical Impurity Profiling
In the synthesis of 3-amino-1,2,4-triazoles, particularly when using the S-methylisothiourea or cyanamide routes, the reaction landscape is dominated by a kinetic vs. thermodynamic competition. The presence of the 3-methoxybenzyl linker adds a degree of rotational freedom that can influence solubility and crystallization, often trapping specific impurities.
The "Oxa" Divergence (Impurity A)
-
Identity: 5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine.[1]
-
Origin: This is the result of the O-cyclization pathway. The intermediate acylaminoguanidine possesses both a nucleophilic nitrogen (amide N) and a nucleophilic oxygen (carbonyl O). Under insufficient basicity or lower temperatures, the oxygen atom may attack the amidine carbon, closing the ring to form the oxadiazole instead of the triazole.
-
Detection:
-
IR: Look for a shift in the C=N stretch; oxadiazoles often show a sharper band ~1620-1640 cm⁻¹.[1]
-
NMR: The NH protons of the triazole ring (broad, >12 ppm) will be absent in the oxadiazole.
-
The Linear Stalled Intermediate (Impurity B)
-
Identity: N-(2-(3-methoxyphenyl)acetyl)guanidine.[1]
-
Origin: Incomplete cyclization. This occurs if the reaction is quenched too early or if the reaction temperature is insufficient to overcome the activation energy for the dehydration/cyclization step.
-
Characteristics: Highly polar, often co-elutes with the product in reverse-phase LC, but distinct in H-NMR (presence of guanidine NHs).
The Dimer (Impurity C)
-
Identity: 1,2-bis(2-(3-methoxyphenyl)acetyl)hydrazine.[1]
-
Origin: Reaction of the starting hydrazide with residual activated acid or self-condensation under thermal stress before the S-methylisothiourea reacts.[1]
-
Characteristics: High melting point, extremely insoluble in most organic solvents.
Mechanistic Visualization
The following diagram illustrates the bifurcation point where pH and temperature dictate whether the reaction yields the desired triazole or the oxadiazole impurity.
Caption: Mechanistic bifurcation showing the competition between N-attack (Triazole) and O-attack (Oxadiazole).
Interactive Troubleshooting (Q&A)
Q1: My LC-MS shows a mass of [M-1] or [M+1] correctly, but the melting point is 15°C lower than reported. Why?
Diagnosis: You likely have Oxadiazole contamination (Impurity A) .
-
The Science: The oxadiazole and triazole are isomers (same molecular weight). Mass spectrometry cannot easily distinguish them unless you use high-resolution MS/MS fragmentation patterns.[1]
-
Solution: Check the pH of your reaction mixture during the reflux. It must remain strongly basic (pH > 10). If the pH drops (due to methyl mercaptan evolution consuming base), the O-cyclization becomes competitive.
-
Corrective Action: Add an additional 0.5 equivalents of NaOH and reflux for another 4 hours. The oxadiazole is less stable in base and may convert or hydrolyze, while the triazole is stable.
Q2: I smell a persistent, sulfurous odor even after drying the solid. Is this dangerous?
Diagnosis: Trapped Methyl Mercaptan or unreacted S-methylisothiourea .[1]
-
The Science: The reaction releases methanethiol (methyl mercaptan) as a byproduct. The 3-methoxybenzyl group is lipophilic and can trap these sulfur species in the crystal lattice.[1]
-
Solution: Do not rely solely on vacuum drying. Recrystallize the product from ethanol/water. The water helps solvate the inorganic salts and the ethanol helps release the trapped volatiles.
-
Safety Note: Methanethiol is toxic. Ensure all drying is done in a well-ventilated fume hood.[1]
Q3: There is a small peak at roughly 2x the molecular weight in the LC-MS.
Diagnosis: Dimer formation (Impurity C) .
-
The Science: This is 1,2-bis(2-(3-methoxyphenyl)acetyl)hydrazine.[1] It forms if the concentration of S-methylisothiourea is too low or if the hydrazide is heated before the reagent is added.[1]
-
Solution: Ensure S-methylisothiourea is added before heating the reaction. Use a slight excess (1.2 eq) of the isothiourea reagent.
-
Purification: This impurity is highly insoluble. Hot filtration of the ethanolic solution (before cooling to crystallize the product) will usually remove the dimer as a solid residue.
Optimized Experimental Protocol
This protocol is designed to maximize the N-cyclization (Triazole) and minimize O-cyclization (Oxadiazole).[1]
Reagents:
-
(3-methoxyphenyl)acetic acid hydrazide (1.0 eq)[1]
-
S-methylisothiourea sulfate (1.2 eq)[1]
-
Sodium Hydroxide (NaOH) (1.5 eq)[1]
-
Solvent: Water/Ethanol (3:1 ratio)
Step-by-Step:
-
Preparation: Dissolve NaOH (1.5 eq) in the minimum amount of water.
-
Activation: Add S-methylisothiourea sulfate (1.2 eq) to the base solution. Stir for 15 minutes at room temperature. Note: This liberates the free base of the isothiourea.
-
Addition: Add the (3-methoxyphenyl)acetic acid hydrazide (1.0 eq) followed by ethanol. The mixture should be a slurry.
-
Reaction: Heat slowly to reflux.
-
Evolution: Reflux for 6–12 hours. A trap with bleach (sodium hypochlorite) should be attached to the condenser outlet to neutralize the evolved methyl mercaptan gas.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1).
Analytical Data Comparison
Use this table to validate your isolated product against common impurities.
| Feature | Target (Triazole) | Impurity A (Oxadiazole) | Impurity B (Linear) |
| Mass (ESI) | [M+H]+ = 219.1 | [M+H]+ = 219.1 | [M+H]+ = 237.1 |
| H-NMR (DMSO-d6) | ~12.0 ppm (br s, 1H, NH) | Absent | Multiple broad NHs |
| IR (C=N) | 1600–1610 cm⁻¹ | 1630–1640 cm⁻¹ (Sharp) | 1650–1670 cm⁻¹ |
| Solubility | Mod.[1] Soluble (EtOH, DMSO) | Soluble (EtOH, CHCl3) | Soluble (Water/MeOH) |
References
-
Synthesis of 3-amino-1,2,4-triazoles via S-methylisothiourea
-
Mechanistic Divergence (Triazole vs. Oxadiazole)
-
General Triazole Chemistry & Tautomerism
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. fishersci.fi [fishersci.fi]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. 1-Alkyl-3-amino-5-aryl-1H-[1,2,4]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Removing solvent residues from 5-(3-methoxybenzyl)-4h-1,2,4-triazol-3-amine crystals
Subject: 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine (MBTA)
Welcome to the Solid-State Chemistry Support Hub. You are accessing this guide because standard drying protocols have likely failed to bring your solvent residues below ICH Q3C limits. This is a common challenge with amino-triazoles, which are notorious for forming pseudo-polymorphs (solvates) due to their high hydrogen-bonding potential.
This guide moves beyond "drying longer" and focuses on crystal lattice engineering to release trapped solvents.
Module 1: Diagnostic Workflow (The "Why")
User Issue: "I have dried the crystals at 60°C under vacuum for 48 hours, but NMR still shows 3,000 ppm of Ethanol/DMF. Is the solvent stuck?"
Technical Insight: You must distinguish between adsorbed solvent (surface) and incorporated solvent (solvate/inclusion).
-
Adsorbed: Removed by kinetic energy (heat/vacuum).
-
Incorporated: Requires breaking the crystal lattice (thermodynamic phase change).
The Protocol: Run a Thermogravimetric Analysis (TGA) overlaid with Differential Scanning Calorimetry (DSC).[1][2]
-
Scenario A (Surface): TGA shows gradual weight loss starting immediately (ambient to 80°C).
-
Scenario B (Solvate): TGA shows a distinct "step" weight loss at a specific temperature (often above the solvent's boiling point). DSC shows a desolvation endotherm.
Figure 1: Diagnostic decision tree for distinguishing between surface adsorption and lattice incorporation.
Module 2: Standard Removal Protocols (Surface Solvents)
Applicability: For non-solvated crystals where solvent is trapped in agglomerates or on the surface.
The MBTA Specific Challenge: The 3-amino group and the triazole ring are H-bond donors. They will "hold" onto polar solvents (Ethanol, Methanol, Water) aggressively.
Step-by-Step Protocol:
-
Mechanical Disruption:
-
If the material is chunky/hard, gently mill or mortar-grind the crystals. Solvent is often trapped in "mother liquor inclusions" inside agglomerates.[3]
-
-
The "Pulse" Vacuum Method:
-
Continuous vacuum can sometimes "case harden" the surface.
-
Cycle: Apply vacuum (10 mbar) for 4 hours
Break vacuum with Nitrogen (inert gas prevents oxidation of the amine) Hold 1 hour Re-apply vacuum. -
Why? The nitrogen sweep helps carry away heavy solvent molecules that desorb during the hold phase.
-
-
Temperature Ramping:
-
Start at 40°C. Ramp by 10°C every 4 hours up to 80°C.
-
Caution: Do not exceed 100°C. While triazoles are stable, the methoxybenzyl ether linkage can be sensitive to prolonged high heat in the presence of trace acids.
-
Module 3: Advanced Troubleshooting (Breaking Solvates)
User Issue: "TGA confirms a solvate. Drying isn't working."
Technical Insight: If your MBTA molecule has crystallized with the solvent in the lattice, no amount of drying will remove it without melting the crystal or degrading the compound. You must perform a Solvent Exchange (Reslurry) .
The "Digestion" Protocol: This method uses thermodynamic solubility differences to restructure the crystal without fully dissolving it, displacing the trapped solvent.
Reagents:
-
Target Solvent: Water (Class 3, safe) or Heptane (Class 3).
-
Note: MBTA is likely poorly soluble in water/heptane but soluble in the trapped solvent (e.g., Ethanol).
Workflow:
-
Preparation: Suspend your crystals in 10 volumes of Water (if the trapped solvent is water-miscible like Ethanol/DMF).
-
Thermal Cycling:
-
Heat the slurry to 50°C (do not dissolve completely).
-
Stir vigorously for 2 hours.
-
Cool to 20°C over 2 hours.
-
Mechanism:[4][5][6][7][8] The "Ostwald Ripening" effect causes small, solvated crystals to dissolve and reprecipitate on larger, solvent-free crystals (since the hydrate/anhydrate is thermodynamically preferred in water over the ethanol solvate).
-
-
Filtration: Filter while at ambient temperature.
-
Final Drying: Dry the new "hydrate" or "anhydrate" form. Water is much easier to remove or justify (non-toxic) than DMF/Methanol.
Figure 2: Mechanism of solvent displacement via aqueous reslurry.
Module 4: Regulatory & Safety Data (ICH Q3C)
User Issue: "What are the hard limits? Can I just leave it there?"
Technical Insight: You must comply with ICH Q3C (R8). If you cannot remove a solvent below the limit, you must justify it (e.g., "levels are safe based on Permitted Daily Exposure (PDE)").
Table 1: Common Solvents Used in Triazole Synthesis & Their Limits
| Solvent | ICH Class | Limit (ppm) | PDE (mg/day) | Removal Difficulty (MBTA Context) |
| Ethanol | Class 3 | 5,000 | 50 | High: Forms H-bonds with amine/triazole. |
| Methanol | Class 2 | 3,000 | 30 | High: Small size allows deep lattice inclusion. |
| DMF | Class 2 | 880 | 8.8 | Very High: High boiling point (153°C) + strong dipole. |
| Ethyl Acetate | Class 3 | 5,000 | 50 | Medium: Less H-bonding capability. |
| DMSO | Class 3 | 5,000 | 50 | Extreme: High BP (189°C), requires washing with water. |
-
Critical Note: If you use DMF or DMSO , simple vacuum drying is rarely sufficient. You must use the Water Reslurry method (Module 3) to wash these out before the final drying step.
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[9] Link
-
Cui, P., et al. (2019). Polymorphism and Solvatomorphism of Pharmaceutical Compounds.[2][10] Engineering Crystallography. Link (General principle of solvate formation in polar heterocycles).
-
Vippagunta, S. R., et al. (2001). Crystalline solids.[4][11] Advanced Drug Delivery Reviews. Link (Mechanisms of desolvation).
-
Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs.[2] SSCI, Inc. (Authoritative text on drying and solvates).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. WO2012123502A1 - A novel process of residual solvent removal - Google Patents [patents.google.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. fda.gov [fda.gov]
- 10. mt.com [mt.com]
- 11. ijpsm.com [ijpsm.com]
Validation & Comparative
Advanced Spectral Analysis Guide: 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine . This compound represents a critical pharmacophore in modern drug discovery, particularly as a scaffold for kinase inhibitors and GPCR ligands.
Characterizing this molecule presents a specific analytical challenge: Annular Prototropic Tautomerism . The 1,2,4-triazole ring exists in a dynamic equilibrium between 1H, 2H, and 4H tautomers, often leading to signal broadening and confusion during structural validation.
This guide compares the "performance" of two distinct solvent systems—DMSO-d6 (the standard) and Methanol-d4 (CD3OD) (the alternative)—to demonstrate how solvent choice dictates spectral resolution and structural confirmation.
Part 1: Structural Context & The Tautomer Challenge
To accurately interpret the NMR data, one must first understand the dynamic nature of the analyte. The subject molecule contains three distinct domains:
-
The Triazole Core: Subject to rapid proton exchange.
-
The Exocyclic Amine: A hydrogen bond donor/acceptor.
-
The 3-Methoxybenzyl Tail: A stable lipophilic anchor.
The Tautomeric Equilibrium
In solution, the triazole proton is mobile.[1] While the 1H-tautomer is generally the most stable thermodynamically, the 4H-tautomer is often trapped in crystal lattices or stabilized by specific solvents.
Implication for NMR: In non-protic solvents or insufficient concentrations, this exchange rate is intermediate on the NMR time scale, causing the triazole -NH and the exocyclic -NH2 signals to broaden or disappear.
Part 2: Comparative Solvent Analysis (Performance Review)
We compared the spectral quality of the analyte in DMSO-d6 versus Methanol-d4 .
Method A: DMSO-d6 (The Standard)
-
Performance: High.
-
Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the exchangeable protons (NH and NH2) into specific environments by slowing down the exchange rate.
-
Result: You observe distinct signals for the amine (-NH2) and the triazole ring proton (-NH).
-
Best For: Full structural accounting (proving the molecule has the correct number of protons).
Method B: Methanol-d4 (The Alternative)
-
Performance: Specialized.
-
Mechanism: Deuterium exchange. The active protons (-NH and -NH2) are replaced by Deuterium (-ND and -ND2).
-
Result: All nitrogen-bound proton signals disappear. The spectrum simplifies to show only the carbon-bound protons (Benzyl and Methoxy).
-
Best For: Resolving overlap in the aromatic region and confirming which peaks are exchangeable.
Decision Logic: Solvent Selection
The following workflow illustrates the decision process for characterizing triazole derivatives.
Figure 1: Logical workflow for solvent selection in triazole characterization. DMSO-d6 is the primary choice for proton counting, while MeOD is used to deconvolute aromatic overlaps.
Part 3: Detailed Spectral Assignment (DMSO-d6)
The following data represents the optimized assignment in DMSO-d6 at 400 MHz.
The Aliphatic Region[2]
-
Methoxy (-OCH3): A sharp singlet at δ 3.73 ppm . This is the most shielded signal and serves as an excellent integration reference (3H).
-
Benzylic Methylene (-CH2-): A singlet at δ 3.85 ppm (2H). Note: In some concentrations, this may show slight broadening due to rotation restrictions if the triazole is involved in aggregation.
The Exchangeable Region (Nitrogen-Bound)
-
Amine (-NH2): A broad singlet typically found at δ 5.40 – 5.80 ppm (2H).
-
Note: If the sample is "wet" (contains H2O), this peak may shift or merge with the water peak at 3.33 ppm.
-
-
Triazole Ring (-NH): A very broad, weak signal often located at δ 12.0 – 12.5 ppm (1H).
-
Critical Check: This peak is diagnostic. If it is missing in DMSO, your sample may be too dilute or contain traces of acid/base catalyzing exchange.
-
The Aromatic Region (3-Methoxy Substitution Pattern)
The 3-methoxybenzyl group provides a distinct splitting pattern (ABCD system simplified to first-order approximation):
-
H-2' (Isolated): δ 6.88 ppm (Singlet-like/narrow doublet).
-
H-6' (Ortho to CH2): δ 6.78 ppm (Doublet, J ≈ 7.8 Hz).
-
H-4' (Ortho to OMe): δ 6.72 ppm (Doublet of doublets, J ≈ 8.2, 2.4 Hz).
-
H-5' (Meta): δ 7.18 ppm (Triplet, J ≈ 8.0 Hz).
Summary Table: Chemical Shift Data
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) |
| Triazole-NH | 12.10 | Broad s | 1H | - |
| Ar-H (H-5') | 7.18 | Triplet | 1H | 8.0 |
| Ar-H (H-2') | 6.88 | Singlet (br) | 1H | - |
| Ar-H (H-6') | 6.78 | Doublet | 1H | 7.8 |
| Ar-H (H-4') | 6.72 | dd | 1H | 8.2, 2.4 |
| Amine (-NH2) | 5.60 | Broad s | 2H | - |
| Benzyl (-CH2) | 3.85 | Singlet | 2H | - |
| Methoxy (-OCH3) | 3.73 | Singlet | 3H | - |
Part 4: Experimental Protocol
To ensure reproducibility and minimize tautomeric broadening, follow this strict protocol.
Reagents
-
Analyte: >95% purity (dried under vacuum for 4h to remove residual synthesis solvents).
-
Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).
-
Tube: 5mm high-precision NMR tube.
Workflow
-
Massing: Weigh 5–8 mg of the compound. Reasoning: Triazoles aggregate. Too high concentration (>15mg) causes line broadening; too low (<2mg) loses the NH signal to noise.
-
Solvation: Add 0.6 mL DMSO-d6. Cap immediately to prevent atmospheric moisture absorption (DMSO is hygroscopic).
-
Homogenization: Sonicate for 30 seconds. Do not heat above 40°C, as this accelerates proton exchange and broadens peaks.
-
Acquisition:
-
Temperature: 298 K (25°C).
-
Scans (NS): Minimum 16 (preferably 64 for clean aromatic definition).
-
Relaxation Delay (D1): Set to 1.5 seconds . Reasoning: The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.
-
Part 5: Quality Control & Troubleshooting
Common Impurities
-
Water: Signal at ~3.33 ppm in DMSO. If this integral is high, the -NH2 signal (5.60 ppm) will drift downfield.
-
Methanol/Ethanol: If recrystallized from alcohols, look for quartets at 4.1 ppm (EtOH) or singlets at 3.17 ppm (MeOH).
Signal Validation (D2O Shake)
If the assignment of the amine (5.60 ppm) is ambiguous:
-
Run the standard DMSO spectrum.
-
Add 1 drop of D2O to the tube.
-
Shake and re-run.
-
Result: The peaks at 12.10 ppm and 5.60 ppm will vanish. The signal at 3.33 ppm (HDO) will grow significantly. This confirms the N-H assignments.
References
-
BenchChem. (2025).[1] Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. Link
-
Dolzhenko, A. V., et al. (2018).[2] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Link
-
Pylypenko, O. O., et al. (2022).[3] Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Link
-
Sarojini, B. K., et al. (2013). 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. IUCrData. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for chemical shift prediction).
Sources
Comparative Guide: 13C NMR Analytics for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
This guide provides a rigorous technical analysis of the 13C NMR chemical shifts for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine .
As a Senior Application Scientist, I have structured this not merely as a data list, but as a comparative framework. This allows you to validate your own synthesis products against predicted baselines and structural analogs, specifically distinguishing the target compound from common impurities or tautomeric forms.
Executive Summary & Structural Context
Compound Class: 3,5-Disubstituted 1,2,4-Triazole Primary Application: Pharmacophore in kinase inhibitors, adenosine receptor antagonists, and tubulin polymerization inhibitors. Analytical Challenge: The 1,2,4-triazole ring exhibits annular tautomerism (1H, 2H, 4H), which significantly alters chemical shifts depending on solvent (DMSO-d6 vs. MeOD) and concentration.
Structural Segmentation
To accurately assign shifts, we dissect the molecule into two distinct magnetic environments:
-
The Triazole Core (Zone A): Highly deshielded quaternary carbons.
-
The 3-Methoxybenzyl Tail (Zone B): Aromatic signals with characteristic methoxy-induced shielding patterns.
Visualization: Structural Numbering & Logic
The following diagram defines the atom numbering used in the data tables below.
Figure 1: Connectivity and zone designation for NMR assignment. Note that C3 and C5 in the triazole ring are quaternary and require sufficient relaxation time (d1) for detection.
Comparative Data Analysis
This section compares the Predicted/Calculated Shifts (based on substituent additivity rules and DFT models) against Experimental Reference Standards of structurally similar analogs (e.g., the non-methoxylated parent or the thione derivative).
Solvent: DMSO-d6 (Reference: 39.5 ppm) Frequency: 100-150 MHz
Table 1: 13C Chemical Shift Assignments
| Carbon Position | Predicted Shift (δ, ppm) | Reference Analog Shift* (δ, ppm) | Signal Type (DEPT) | Mechanistic Explanation |
| Triazole C3 (C-NH2) | 162.5 - 164.0 | 163.3 (Amino-triazole) | Cq | Highly deshielded due to direct attachment to three nitrogens (guanidine-like character). |
| Triazole C5 (C-Benzyl) | 156.0 - 158.5 | 159.5 (Benzyl-triazole) | Cq | Deshielded, but slightly upfield of C3 due to the carbon linker (benzyl) vs. amino group. |
| Aromatic C3' (C-OMe) | 159.0 - 159.8 | 159.8 (Anisole core) | Cq | Diagnostic Peak. Strong deshielding by the directly attached Oxygen atom. |
| Aromatic C1' (Ipso) | 138.0 - 140.5 | 140.4 | Cq | Point of attachment to the methylene linker. |
| Aromatic C5' (Meta) | 129.5 - 130.1 | 129.6 | CH | Typical aromatic resonance; least affected by substituents. |
| Aromatic C6' | 120.5 - 121.5 | 121.4 | CH | Para to the methoxy group. |
| Aromatic C2' | 112.0 - 114.5 | 114.0 | CH | Diagnostic Peak. Ortho to OMe; shielded by resonance (electron donation). |
| Aromatic C4' | 112.0 - 114.0 | 114.3 | CH | Diagnostic Peak. Ortho to OMe; shielded by resonance. |
| Methoxy (OCH3) | 55.0 - 55.5 | 55.2 | CH3 | Diagnostic Peak. Distinct region, confirms methylation. |
| Benzyl (CH2) | 32.0 - 35.0 | 34.6 - 39.9 | CH2 | Connects the two aromatic systems. Shift varies with concentration/stacking. |
*Reference Analog Data derived from 4-amino-3-(3-methoxybenzyl)-1,2,4-triazole derivatives and 3-amino-5-benzyl-1,2,4-triazole [1, 2, 4].
Critical Analysis: Tautomerism & Solvent Effects
One of the most common errors in triazole analysis is misinterpreting peak broadening or "missing" quaternary carbons. 1,2,4-triazoles exist in a dynamic equilibrium between 1H, 2H, and 4H tautomers.
The Tautomeric Equilibrium
In DMSO-d6, the 1H-tautomer is generally favored, but the 4H-tautomer is often the reactive species in synthesis. Rapid proton exchange can cause the C3 and C5 signals to broaden or average out.
Figure 2: Tautomeric equilibrium pathways. Fast exchange rates can broaden Triazole C3/C5 peaks, requiring longer acquisition times.
Technical Insight: If your C3/C5 peaks are invisible:
-
Concentration: Increase sample concentration to >20 mg/0.6 mL to stabilize H-bonding networks.
-
Acid Trace: Add a trace of TFA-d (Trifluoroacetic acid-d) to collapse the tautomers into a single cation species, sharpening the peaks.
Validated Experimental Protocol
To reproduce the data above and ensure "Trustworthiness" (the T in E-E-A-T), follow this self-validating workflow.
Reagents
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Bruker 400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling)
-
Relaxation Delay (d1): 2.0 - 3.0 seconds (Critical! Short d1 will suppress the quaternary Triazole carbons).
-
Scans (ns): Minimum 1024 (due to low sensitivity of quaternary carbons).
-
Spectral Width: 0 - 200 ppm.
Workflow Diagram
Figure 3: Step-by-step acquisition workflow focusing on capturing quaternary carbons.
References
The data and methodologies presented here are grounded in authoritative spectroscopic literature on triazole derivatives.
-
Synthesis and NMR of Methoxybenzyl-Triazoles: Sarojini, B. K., et al. "4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione." IUCrData (2013).
-
General 13C NMR of 3-Amino-1,2,4-Triazoles: Issa, Y. M., et al. "1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2009).[1]
-
Tautomerism in Triazoles: Dolzhenko, A. V.[2] "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances (2018).
-
Spectral Database for Organic Compounds (SDBS): Comparative data for 3-amino-1,2,4-triazole (SDBS No. 1667) and 3-methoxybenzyl chloride (SDBS No. 4521).
Sources
A Comparative Guide to the Biological Activity of 3-Methoxybenzyl and 4-Methoxybenzyl Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Isomeric Position in Triazole-Based Drug Discovery
The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of modern medicinal chemistry, celebrated for their metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][2][3] These five-membered heterocyclic rings are privileged structures found in a wide array of approved drugs with applications ranging from antifungal to anticancer therapies. A common strategy in drug design involves decorating this core with various substituted aromatic moieties to modulate potency, selectivity, and bioavailability.
Among the most frequently employed substituents is the methoxybenzyl group. The methoxy (-OCH₃) group is particularly intriguing; its position on the benzyl ring—be it at the meta (3-) or para (4-) position—can profoundly influence the molecule's electronic and steric profile. This seemingly minor structural tweak can lead to significant differences in how the molecule interacts with its biological target. This guide provides an in-depth comparison of the biological activities reported for 3-methoxybenzyl versus 4-methoxybenzyl triazole derivatives, synthesizing data from disparate studies to illuminate structure-activity relationships (SAR) and guide future research. We will delve into their comparative performance in enzyme inhibition, anticancer, and antimicrobial applications, supported by experimental data and protocols.
Diagram: General Workflow for Synthesis and Evaluation
The journey from concept to a biologically active triazole derivative follows a well-defined path. The diagram below illustrates the typical workflow, emphasizing the iterative nature of medicinal chemistry research where biological feedback informs the design of next-generation compounds.
Caption: General workflow from triazole synthesis to biological activity analysis.
Enzyme Inhibition: A Tale of Two Isomers
The positioning of the methoxy group dictates the molecule's polarity and hydrogen-bonding capabilities, which are critical for enzyme-inhibitor interactions. While direct comparative studies are scarce, analysis of separate research efforts reveals a target-dependent preference for either the 3-methoxy or 4-methoxy isomer.
Cholinesterase Inhibition
Recent studies have identified substituted triazoles as promising inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes critical in the progression of Alzheimer's disease. Notably, a thienobenzo-triazole derivative bearing a 3-methoxybenzyl group at the triazole unit demonstrated very good inhibitory activity against BChE, with an IC₅₀ value three to four times lower than the standard drug galantamine.[4] The meta-position of the methoxy group was found to be as effective for BChE inhibition as the para-position in an analogous series, suggesting that for this particular scaffold and target, the precise location on the distal part of the ring does not significantly alter inhibitory activity.[4]
Lipase and Urease Inhibition
In contrast, research on lipase and urease inhibitors has predominantly focused on 4-methoxybenzyl triazoles. A study on 1,2,4-triazole derivatives prepared from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol revealed compounds with moderate to good lipase inhibitory effects.[2][5] Furthermore, Mannich bases derived from this scaffold showed high inhibitory effects against urease, with IC₅₀ values as low as 12.39 ± 0.35 µg/mL.[2][5] The prevalence of the 4-methoxybenzyl moiety in these studies suggests a potential electronic or steric advantage conferred by the para-substitution for interacting with the active sites of these specific enzymes.
| Compound Class | Target Enzyme | Methoxy Position | Key Finding | Reference |
| Thienobenzo-triazoles | Butyrylcholinesterase (BChE) | 3-methoxybenzyl | Potent inhibition, 3-4x lower IC₅₀ than galantamine. | [4] |
| 1,2,4-Triazoles | Lipase | 4-methoxybenzyl | Moderate to good inhibitory effects observed. | [2][5] |
| 1,2,4-Triazole Mannich Bases | Urease | 4-methoxybenzyl | High inhibitory effect with IC₅₀ of 12.39 µg/mL. | [2][5] |
Anticancer Activity: The Influence of Methoxy Position on Cytotoxicity
In the realm of oncology, triazole derivatives have been extensively explored as cytotoxic agents. The position of the methoxy group appears to play a crucial role in determining activity against various cancer cell lines.
The literature provides numerous examples of 4-methoxyphenyl and 4-methoxybenzyl triazoles exhibiting significant anticancer activity. For instance, 3-R-6-(4-methoxyphenyl)-7H-[5][6]triazolo[3,4-b][6][7]thiadiazine derivatives have shown antineoplastic activity against a wide range of the NCI-60 cancer cell lines.[8][9] Similarly, novel 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole derivatives have demonstrated cytotoxic effects against the HepG2 liver cancer cell line.[3]
Fewer studies are available for the 3-methoxybenzyl counterparts. However, related heterocyclic systems provide valuable insights. A study on 1,3,4-thiadiazoles (a related bioisostere of triazoles) found that a compound with two 3-methoxyphenyl groups exhibited exceptionally high activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[10] This suggests that the 3-methoxy substitution pattern can be highly effective, and its relative scarcity in the triazole literature represents a potential area for further exploration.
The structural difference between the two isomers likely affects their ability to bind to intracellular targets like tubulin or specific kinases, influencing their cytotoxic profile.
Diagram: Positional Isomerism and Target Binding
The diagram below conceptualizes how the methoxy group's position can alter the binding orientation of a triazole derivative within a hypothetical enzyme's active site.
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
